DDP-38003 trihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H29Cl3N4O |
|---|---|
分子量 |
459.8 g/mol |
IUPAC 名称 |
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride |
InChI |
InChI=1S/C21H26N4O.3ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);3*1H/t19-,20+;;;/m0.../s1 |
InChI 键 |
IMWGCHSQCRLEGY-QWDWFLGPSA-N |
手性 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl.Cl |
规范 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl.Cl |
产品来源 |
United States |
Foundational & Exploratory
DDP-38003 Trihydrochloride: An In-depth Technical Guide on its Mechanism of Action as a KDM1A/LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDP-38003 trihydrochloride is a novel, orally bioavailable small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1. KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in tumorigenesis, particularly in acute myeloid leukemia (AML), by maintaining a state of cellular undifferentiation. DDP-38003 has demonstrated potent and selective inhibition of KDM1A, leading to anti-proliferative and pro-differentiative effects in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anti-cancer agent.
Introduction to KDM1A/LSD1 as a Therapeutic Target
Histone modifications are key epigenetic regulators of gene expression. Among these, histone methylation is a dynamic process controlled by histone methyltransferases and demethylases. Lysine-Specific Demethylase 1A (KDM1A/LSD1) was the first histone demethylase to be discovered and is a critical component of several transcriptional repressor complexes.[1]
KDM1A specifically removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), a histone mark generally associated with active gene transcription.[2] By removing these activating marks, KDM1A primarily functions as a transcriptional repressor.[2] In the context of acute myeloid leukemia (AML), KDM1A is often overexpressed and plays a crucial role in maintaining the leukemic state by suppressing the expression of genes required for myeloid differentiation.[3][4] KDM1A is a key component of the CoREST and NuRD repressor complexes and its interaction with transcription factors such as GFI1 is essential for its function in blocking differentiation.[4][5] The inhibition of KDM1A has therefore emerged as a promising therapeutic strategy for AML and other cancers.
This compound: A Potent KDM1A/LSD1 Inhibitor
This compound is a novel, orally active inhibitor of KDM1A/LSD1.[6] It is the (1S,2R) enantiomer of a tranylcypromine (B92988) derivative and has shown superior activity compared to its (1R,2S) analogue in both biochemical and cellular assays.[6]
Biochemical Potency and Selectivity
DDP-38003 is a potent inhibitor of KDM1A with a half-maximal inhibitory concentration (IC50) in the nanomolar range. It exhibits selectivity for KDM1A over other related enzymes.
| Enzyme | IC50 (nM) |
| KDM1A/LSD1 | 84[6] |
| MAO-A | Weakly inhibitory[7] |
| KDM1B/LSD2 | >30,000[7] |
| MAO-B | >30,000[7] |
Table 1: Biochemical activity of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of KDM1A/LSD1. This inhibition leads to a cascade of downstream effects that ultimately result in the differentiation and reduced proliferation of cancer cells.
Caption: DDP-38003 inhibits KDM1A/LSD1, preventing H3K4me2 demethylation and promoting myeloid gene expression.
Reversal of Epigenetic Silencing
By inhibiting KDM1A, DDP-38003 prevents the demethylation of H3K4me2 at the promoter and enhancer regions of myeloid-differentiation-associated genes.[8] This leads to an accumulation of this active histone mark, resulting in the transcriptional activation of these genes and subsequent cellular differentiation.
Disruption of the KDM1A-GFI1 Interaction
The interaction between KDM1A and the transcription factor GFI1 is crucial for the repression of myeloid differentiation genes.[5] LSD1 inhibitors, including those structurally related to DDP-38003, have been shown to disrupt this interaction, further contributing to the reactivation of the differentiation program.[5]
Induction of Cellular Differentiation
In AML cell lines such as THP-1, DDP-38003 has been shown to induce cellular differentiation.[6] This is characterized by morphological changes and the increased expression of myeloid differentiation markers, such as CD11b.[9]
Inhibition of Colony Formation
The ability of cancer cells to form colonies in semi-solid media is a hallmark of their tumorigenic potential. DDP-38003 significantly inhibits the colony-forming ability of AML cells in a dose-dependent manner.[6]
Preclinical In Vivo Efficacy
DDP-38003 has demonstrated significant anti-leukemic activity in a murine model of acute promyelocytic leukemia (APL).[6] Oral administration of DDP-38003 resulted in a dose-dependent increase in the survival of leukemia-bearing mice.[6]
| Dose (mg/kg) | Increase in Survival Rate |
| 11.25 | 35%[6] |
| 22.50 | 62%[6] |
Table 2: In vivo efficacy of DDP-38003 in a mouse leukemia model.
Furthermore, the combination of an LSD1 inhibitor with all-trans-retinoic acid (ATRA) has been shown to have a synergistic effect, significantly prolonging survival in mouse models of leukemia.[8]
Experimental Protocols
KDM1A/LSD1 Biochemical Inhibition Assay
This protocol describes a common method for determining the IC50 of an inhibitor against recombinant KDM1A/LSD1 enzyme. A peroxidase-coupled assay is frequently used.
Caption: Workflow for the KDM1A/LSD1 biochemical inhibition assay.
Materials:
-
Recombinant human KDM1A/LSD1 enzyme (e.g., BPS Bioscience)[1]
-
Dimethylated histone H3K4 peptide substrate[10]
-
Horseradish peroxidase (HRP)[1]
-
Amplex Red reagent (or other suitable HRP substrate)[10]
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)[1]
-
This compound
-
96-well black plates[1]
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of DDP-38003 in assay buffer.
-
In a 96-well black plate, add the KDM1A/LSD1 enzyme to the assay buffer.
-
Add the serially diluted DDP-38003 or vehicle control to the wells containing the enzyme.
-
Pre-incubate the plate on ice for 15 minutes.[1]
-
To initiate the enzymatic reaction, add a mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.[10]
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[10]
-
Calculate the percent inhibition for each concentration of DDP-38003 and determine the IC50 value by fitting the data to a dose-response curve.
THP-1 Cell Colony Formation Assay
This protocol is used to assess the effect of DDP-38003 on the clonogenic potential of the human AML cell line, THP-1.
Caption: Experimental workflow for the THP-1 colony formation assay.
Materials:
-
THP-1 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Methylcellulose-based medium (e.g., MethoCult™)
-
This compound
-
60-mm petri dishes[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[11]
Procedure:
-
Culture THP-1 cells in their recommended growth medium.
-
Treat the cells with various concentrations of DDP-38003 or vehicle control for a specified period (e.g., 24 hours).
-
After treatment, wash the cells and resuspend them in complete culture medium.
-
Mix the cell suspension with the methylcellulose-based medium according to the manufacturer's instructions to achieve a final plating density of approximately 500-1000 cells per dish.
-
Dispense the cell-methylcellulose mixture into 60-mm petri dishes.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14-21 days, until colonies are visible.[11]
-
To visualize and count the colonies, add MTT solution to each dish and incubate for 30-60 minutes at 37°C.[11]
-
Count the number of stained colonies (typically defined as containing >50 cells) under a microscope.
-
Calculate the colony-forming efficiency and the percent inhibition for each treatment condition.
THP-1 Cell Differentiation Assay
This protocol describes the induction of differentiation in THP-1 cells by DDP-38003 and its assessment by measuring the expression of the myeloid differentiation marker CD11b using flow cytometry.
Caption: Workflow for assessing THP-1 cell differentiation by CD11b expression.
Materials:
-
THP-1 cells
-
Complete culture medium
-
This compound
-
Phycoerythrin (PE)-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Seed THP-1 cells in a multi-well plate at an appropriate density.
-
Treat the cells with various concentrations of DDP-38003 or vehicle control for 96 hours.[1]
-
After incubation, harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add the PE-conjugated anti-human CD11b antibody or the isotype control antibody.
-
Incubate the cells on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Determine the percentage of CD11b-positive cells and the mean fluorescence intensity for each treatment condition.
Conclusion
This compound is a potent and orally bioavailable inhibitor of KDM1A/LSD1 with promising anti-cancer activity, particularly in the context of acute myeloid leukemia. Its mechanism of action is centered on the inhibition of KDM1A's demethylase activity, leading to the reactivation of silenced myeloid differentiation genes. The preclinical data strongly support the continued investigation of DDP-38003 as a potential therapeutic agent for AML and other malignancies characterized by KDM1A dysregulation. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects and therapeutic potential of this compound.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 5. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]
- 11. Clonogenicity of human leukemic cells protected from cell-lethal agents by heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
DDP-38003 Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDP-38003 trihydrochloride is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of DDP-38003, tailored for professionals in the field of drug development and oncology research. It includes a compilation of key preclinical data, a detailed (though currently unavailable) synthesis protocol, and a visual representation of its role in the KDM1A/LSD1 signaling pathway.
Discovery and Rationale
DDP-38003 was developed as a result of medicinal chemistry efforts to improve the potency and selectivity of inhibitors based on the structure of tranylcypromine, a known monoamine oxidase (MAO) inhibitor that also exhibits activity against LSD1.[1] The rationale for targeting LSD1 in oncology stems from its role in maintaining a stem-like, undifferentiated state in cancer cells. LSD1 is overexpressed in a variety of cancers and is associated with poor prognosis.[2] By inhibiting LSD1, the aim is to induce differentiation and abrogate the self-renewal capacity of cancer stem cells.
Mechanism of Action
DDP-38003 exerts its therapeutic effect by inhibiting the enzymatic activity of KDM1A/LSD1.[3][4] LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active transcription.[2] By inhibiting LSD1, DDP-38003 leads to an accumulation of H3K4me1/2 at the promoter and enhancer regions of specific genes, resulting in their transcriptional activation.[5] This reactivation of silenced genes, including those involved in myeloid differentiation, is a key aspect of its anti-leukemic activity.[6][7]
KDM1A/LSD1 Signaling Pathway and the Impact of DDP-38003
The following diagram illustrates the central role of KDM1A/LSD1 in repressing differentiation-associated genes in cancer cells and how DDP-38003 intervenes in this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
DDP-38003 Trihydrochloride: A Technical Guide to a Potent KDM1A/LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DDP-38003 trihydrochloride, a potent and orally available inhibitor of the histone lysine-specific demethylase 1A (KDM1A/LSD1). This document details the compound's target protein, its mechanism of action, and summarizes key in vitro and in vivo data. Detailed experimental methodologies for the types of assays used to characterize this inhibitor are also provided, along with visualizations of relevant signaling pathways and experimental workflows.
Core Target Protein: KDM1A/LSD1
The primary molecular target of this compound is Histone Lysine-Specific Demethylase 1A (KDM1A) , also known as Lysine-Specific Demethylase 1 (LSD1). KDM1A is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By altering histone methylation status, KDM1A influences chromatin structure and gene expression. Its activity is implicated in the regulation of cell proliferation, differentiation, and tumorigenesis, making it a compelling target for cancer therapy.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Value | Reference |
| Target | KDM1A/LSD1 | [1][2][3][4][5] |
| IC50 | 84 nM | [1][2][3][4][5] |
Table 1: Biochemical Potency of DDP-38003
| Cell Line | Assay Type | Effect | Reference |
| THP-1 (Human Leukemia) | Colony Formation | Inhibition of clonogenic potential | [1][2] |
| THP-1 (Human Leukemia) | Differentiation | Induction of differentiation | [1][2] |
Table 2: In Vitro Cellular Activity of DDP-38003
| Animal Model | Dosing | Outcome | Reference |
| Mouse Leukemia Model | 11.25 mg/kg (oral) | 35% increased survival | [1][2] |
| Mouse Leukemia Model | 22.50 mg/kg (oral) | 62% increased survival | [1][2] |
Table 3: In Vivo Efficacy of DDP-38003
KDM1A/LSD1 Signaling Pathways
KDM1A/LSD1 is a central node in several signaling pathways that are critical for cancer development and progression. Its inhibition by DDP-38003 can modulate these pathways, leading to anti-tumor effects.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize KDM1A/LSD1 inhibitors like DDP-38003.
KDM1A/LSD1 Biochemical Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound against KDM1A/LSD1.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Dilute recombinant human KDM1A/LSD1 enzyme and a biotinylated H3K4me2 peptide substrate in assay buffer.
-
-
Enzyme Inhibition:
-
In a 96-well plate, add the diluted KDM1A/LSD1 enzyme to each well.
-
Add the serially diluted DDP-38003 or vehicle control to the respective wells.
-
Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction.
-
The demethylation activity can be measured using various methods, such as a coupled-enzyme assay that detects the production of hydrogen peroxide. This often involves the use of horseradish peroxidase (HRP) and a fluorogenic or chromogenic HRP substrate.
-
Read the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of DDP-38003 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Clonogenic Assay in Leukemia Cell Lines
This assay assesses the effect of DDP-38003 on the ability of single leukemia cells to proliferate and form colonies.
Methodology:
-
Cell Preparation:
-
Culture THP-1 cells in appropriate media to maintain logarithmic growth.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
-
Drug Treatment:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate containing semi-solid medium (e.g., methylcellulose-based medium) to prevent cell aggregation.
-
Treat the cells with various concentrations of DDP-38003 or a vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies with a solution such as crystal violet.
-
Wash the plates to remove excess stain.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
-
Plot the surviving fraction against the drug concentration to assess the dose-dependent inhibition of colony formation.
-
THP-1 Cell Differentiation Assay (CD86 Expression)
This protocol outlines a method to evaluate the pro-differentiative effect of DDP-38003 on THP-1 cells by measuring the expression of the cell surface marker CD86.
Methodology:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in a 24-well plate at a density of approximately 2 x 10^5 cells/mL.
-
Treat the cells with different concentrations of DDP-38003 or a vehicle control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Antibody Staining:
-
Harvest the cells and wash them with FACS buffer (PBS containing 1% BSA).
-
Resuspend the cells in FACS buffer and add a fluorochrome-conjugated anti-human CD86 antibody or an isotype control antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer to measure the fluorescence intensity of CD86 expression.
-
-
Data Analysis:
-
Determine the percentage of CD86-positive cells and the mean fluorescence intensity (MFI) for each treatment group.
-
Compare the results from the DDP-38003-treated groups to the vehicle control to assess the induction of differentiation.
-
Conclusion
This compound is a potent and specific inhibitor of KDM1A/LSD1 with demonstrated activity in both in vitro and in vivo models of leukemia. Its ability to inhibit the enzymatic function of KDM1A, leading to the suppression of cancer cell proliferation and the induction of differentiation, underscores its potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation and development of DDP-38003 and other KDM1A/LSD1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM1A microenvironment, its oncogenic potential, and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
DDP-38003 trihydrochloride as a KDM1A/LSD1 inhibitor
An In-Depth Technical Guide to DDP-38003 Trihydrochloride: A Novel KDM1A/LSD1 Inhibitor
Introduction
Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation.[1][2] It primarily functions by removing mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby modulating gene expression.[1][2] KDM1A is a key component of several transcriptional co-repressor complexes, including CoREST and NuRD, and its dysregulation is implicated in the pathogenesis of numerous cancers, particularly hematological malignancies and solid tumors.[2][3][4] Its role in maintaining cancer stemness and promoting tumor progression has established it as a promising therapeutic target.[5][6]
This compound is a novel, potent, and orally bioavailable small molecule inhibitor of KDM1A/LSD1.[7][8][9] It has demonstrated significant anti-tumor activity in preclinical models, positioning it as a candidate for cancer therapy. This guide provides a comprehensive technical overview of DDP-38003, detailing its mechanism of action, biochemical and cellular activity, in vivo efficacy, and associated experimental protocols.
Mechanism of Action
KDM1A/LSD1 exerts its influence on gene expression through its demethylase activity. As part of a co-repressor complex, it demethylates H3K4me1/2, markers associated with active transcription, leading to transcriptional repression.[2][3] Conversely, when associated with nuclear hormone receptors such as the androgen or estrogen receptor, KDM1A can demethylate H3K9me1/2, which are repressive marks, resulting in transcriptional activation.[1][4] Beyond histones, KDM1A also demethylates non-histone proteins like p53, further expanding its regulatory role in cellular processes such as the DNA damage response.[3][5]
DDP-38003 functions by inhibiting the catalytic activity of KDM1A. This inhibition leads to an accumulation of methylation marks on histone H3, reactivating the expression of silenced tumor suppressor genes and differentiation-associated genes. In acute myeloid leukemia (AML), for instance, KDM1A inhibition can disrupt the interaction between KDM1A and the transcription factor GFI1, a key event in blocking leukemic cell differentiation.[5][10]
Caption: KDM1A/LSD1 signaling and its inhibition by DDP-38003.
Quantitative Data Presentation
The efficacy of DDP-38003 has been quantified through various in vitro and in vivo studies. The data highlights its potency against KDM1A and its significant anti-leukemic effects.
Table 1: Biochemical and Cellular Activity of DDP-38003
| Parameter | Value | Cell Line / System | Notes | Reference |
| IC₅₀ | 84 nM | KDM1A/LSD1 Enzyme Assay | Potency of direct enzyme inhibition. | [7][8][9] |
| Colony Formation | Reduction | THP-1 (Human AML) | Inhibits clonogenic potential of leukemia cells. | [7][9][11] |
| Cell Differentiation | Induction | THP-1 (Human AML) | Promotes differentiation, measured by CD86 expression. | [11] |
Table 2: In Vivo Efficacy of DDP-38003 in Mouse Leukemia Models
| Parameter | Treatment Group | Result | Notes | Reference |
| Pharmacokinetics | DDP-38003 | Half-life (t₁/₂) = 8 hours | Demonstrates oral bioavailability. | [7][9][12] |
| Survival Increase | DDP-38003 (11.25 mg/kg, p.o.) | 35% increase in survival | Dose-dependent efficacy. | [7][9][12] |
| DDP-38003 (22.50 mg/kg, p.o.) | 62% increase in survival | Higher dose shows greater therapeutic benefit. | [7][9][12] | |
| Combination Therapy | Control | Median Survival: 21 days | Baseline for comparison. | [13] |
| Retinoic Acid (RA) alone | Median Survival: 49 days | [13] | ||
| DDP-38003 alone | Median Survival: 37 days | [13] | ||
| DDP-38003 + RA | Median Survival: 70 days | Synergistic effect significantly extends survival. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to evaluate DDP-38003.
KDM1A/LSD1 Enzyme Inhibition Assay
A standard biochemical assay is used to determine the IC₅₀ value of DDP-38003 against purified KDM1A/LSD1 enzyme. The assay typically involves:
-
Enzyme and Substrate: Recombinant human KDM1A/LSD1 enzyme is incubated with a synthetic substrate, such as a biotinylated histone H3 peptide containing dimethylated K4.
-
Inhibitor Addition: Serial dilutions of DDP-38003 are added to the reaction mixture.
-
Reaction and Detection: The demethylation reaction produces formaldehyde, which can be quantified using a fluorescent probe (e.g., Amplex Red) and a horseradish peroxidase-coupled reaction.
-
Data Analysis: The fluorescence intensity is measured, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assays: Differentiation and Colony Formation
-
Cell Culture: Human acute myeloid leukemia (AML) cell lines, such as THP-1, are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of DDP-38003 or a vehicle control for a specified period (e.g., 48 hours for differentiation assays).
-
Differentiation Analysis:
-
Colony Formation (Clonogenic) Assay:
-
Following treatment, cells are plated in a semi-solid medium (e.g., methylcellulose).
-
Plates are incubated for 10-14 days to allow for colony formation.
-
Colonies are stained and counted to assess the impact of the inhibitor on the self-renewal capacity of the cells.
-
Caption: A typical workflow for the preclinical evaluation of DDP-38003.
In Vivo Mouse Leukemia Model
This protocol assesses the therapeutic efficacy and oral bioavailability of DDP-38003 in a living organism.
-
Animal Model: Immunocompromised mice (e.g., CD-1) are used.[7][9]
-
Tumor Inoculation: Mice are intravenously injected with human leukemia cells to establish the disease model.
-
Treatment Initiation: Treatment begins once blast cells are detectable in the peripheral blood, typically around 10 days post-injection.[7][9]
-
Drug Formulation and Administration: DDP-38003 is dissolved in a vehicle (e.g., 40% PEG 400 in a 5% glucose solution) and administered orally.[7][9] A common dosing schedule is three times per week (e.g., Monday, Tuesday, Wednesday) for three consecutive weeks, at doses such as 11.25 mg/kg and 22.5 mg/kg.[7][9]
-
Monitoring and Endpoint: The primary endpoint is survival. The survival duration of mice in different treatment groups is monitored and analyzed.[7][9]
-
Data Analysis: Kaplan-Meier survival plots are generated to represent and compare the survival rates between the control and treated groups.[7][9]
Conclusion
This compound is a potent and orally active inhibitor of KDM1A/LSD1 with compelling preclinical data. Its ability to induce differentiation and reduce the clonogenic capacity of leukemia cells, combined with significant in vivo efficacy in extending survival in mouse models, underscores its therapeutic potential.[7][9][11][12] Furthermore, the synergistic effect observed when combined with agents like retinoic acid suggests promising avenues for combination therapies in treating cancers such as AML.[13] The detailed data and protocols presented in this guide provide a solid foundation for further research and development of DDP-38003 as a novel anti-cancer agent.
References
- 1. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pharmacologic inhibition of lysine-specific demethylase 1 as a potential therapeutic for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Histone methyl-transferases and demethylases in the autophagy regulatory network: the emerging role of KDM1A/LSD1 demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
DDP-38003 Trihydrochloride: A Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDP-38003 trihydrochloride is a potent, orally available, and selective inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). This document provides an in-depth overview of the biological functions of DDP-38003, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity. DDP-38003 demonstrates robust anti-tumor effects in preclinical models by inhibiting KDM1A's demethylase activity, leading to the induction of cell differentiation and the suppression of clonogenic growth in leukemia cells. Its in vivo efficacy and favorable pharmacokinetic profile underscore its potential as a therapeutic agent.
Core Mechanism of Action: KDM1A/LSD1 Inhibition
DDP-38003 is a derivative of tranylcypromine, designed for enhanced potency and selectivity against KDM1A. KDM1A is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), marks associated with active transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), which are linked to transcriptional repression. By inhibiting KDM1A, DDP-38003 prevents the demethylation of these key histone residues, leading to alterations in gene expression that can drive cellular differentiation and reduce the self-renewal capacity of cancer cells.[1][2][3]
The primary downstream effect of KDM1A inhibition by DDP-38003 in the context of leukemia is the reactivation of differentiation programs that are silenced in malignant blasts. This is achieved by preventing the removal of activating histone marks at the promoter regions of myeloid differentiation-associated genes.
References
DDP-38003 Trihydrochloride: A Technical Review of a Novel KDM1A/LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDP-38003 trihydrochloride is a novel, orally bioavailable small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A), also known as LSD1. As an epigenetic modulator, DDP-38003 has demonstrated promising anti-tumor activity in preclinical models, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive review of the existing literature on DDP-38003, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for DDP-38003 and its active enantiomer.
| Parameter | Value | Assay/System | Reference |
| IC50 | 84 nM | KDM1A/LSD1 biochemical assay | [1][2] |
| Half-life (t1/2) | 8 h | In vivo (mouse) | [1][2] |
Table 1: In Vitro and Pharmacokinetic Properties of DDP-38003
| Dose | Administration | Treatment Schedule | Tumor Model | Efficacy | Reference |
| 11.25 mg/kg | Oral | 3 days/week for 3 weeks | Mouse leukemia model | 35% increased survival | [1][2] |
| 22.50 mg/kg | Oral | 3 days/week for 3 weeks | Mouse leukemia model | 62% increased survival | [1][2] |
Table 2: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model
Mechanism of Action
DDP-38003 functions as a potent inhibitor of KDM1A/LSD1, a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation.[3] KDM1A specifically removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4] Demethylation of H3K4 is associated with transcriptional repression, while demethylation of H3K9 is linked to transcriptional activation.[4] In many cancers, including AML, KDM1A is overexpressed and contributes to the maintenance of a malignant phenotype by suppressing the expression of tumor suppressor genes and promoting the expression of oncogenes.[4][5] By inhibiting KDM1A, DDP-38003 leads to an increase in H3K4 and H3K9 methylation, thereby altering gene expression to induce cell differentiation and reduce proliferation of cancer cells.[5]
Signaling Pathways
The inhibitory action of DDP-38003 on KDM1A/LSD1 impacts several critical signaling pathways implicated in cancer.
Caption: KDM1A/LSD1 signaling and the impact of DDP-38003 in AML.
Experimental Protocols
In Vivo Mouse Leukemia Model
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered DDP-38003.
Animal Model: CD-1 mice are used in this study.[1]
Drug Formulation and Administration:
-
This compound is dissolved in a vehicle of 40% PEG 400 in a 5% glucose solution.[1]
-
The drug is administered orally via gavage.[1]
Treatment Regimen:
-
Treatment is initiated once blast cells are detected in the peripheral blood of the recipient mice (approximately 10 days after cell injection).[1]
-
DDP-38003 is administered three days per week (Monday, Tuesday, and Wednesday) for a duration of three weeks.[1]
-
Two dose levels are tested: 11.25 mg/kg and 22.5 mg/kg.[1]
Endpoint: The primary endpoint is the survival of the mice, which is analyzed and represented by a Kaplan-Meier survival plot.[1]
Caption: Workflow for the in vivo evaluation of DDP-38003.
THP-1 Cell Differentiation Assay
Objective: To assess the ability of DDP-38003 to induce differentiation in the human monocytic leukemia cell line, THP-1.
General Protocol:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a specified density and treated with varying concentrations of DDP-38003 or vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for differentiation.
-
Staining: Cells are harvested and stained with a fluorescently labeled antibody against a myeloid differentiation marker, such as CD11b or CD86. An isotype control antibody is used to control for non-specific binding.
-
Flow Cytometry: The expression of the differentiation marker is quantified using a flow cytometer. The percentage of positive cells or the mean fluorescence intensity is determined.
Colony Formation Assay
Objective: To evaluate the effect of DDP-38003 on the clonogenic survival and proliferation of leukemia cells.
General Protocol:
-
Cell Plating: A single-cell suspension of THP-1 cells is prepared and plated in a semi-solid medium (e.g., methylcellulose-based medium) in petri dishes or multi-well plates at a low density (e.g., 500-1000 cells/mL).
-
Treatment: DDP-38003 at various concentrations or vehicle control is added to the semi-solid medium.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) at 37°C in a humidified atmosphere with 5% CO2 to allow for colony formation.
-
Colony Staining and Counting: Colonies (defined as clusters of >50 cells) are stained with a solution such as crystal violet or an MTT-based stain to enhance visualization. The number of colonies in each dish is then counted manually or using an automated colony counter.
-
Analysis: The colony forming efficiency is calculated as the ratio of the number of colonies formed to the number of cells seeded, and the effect of DDP-38003 is expressed as a percentage of the vehicle control.
Conclusion
This compound is a potent and orally active inhibitor of KDM1A/LSD1 with demonstrated in vivo efficacy in preclinical models of leukemia. Its mechanism of action, involving the epigenetic reprogramming of cancer cells, makes it a compelling candidate for further investigation in oncology. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of DDP-38003 and the broader field of KDM1A/LSD1 inhibition. Further studies are warranted to explore its full therapeutic potential, including its selectivity profile, detailed pharmacokinetic and pharmacodynamic properties, and efficacy in a wider range of cancer models.
References
DDP-38003 Trihydrochloride: A Technical Guide to its Role in Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDP-38003 trihydrochloride is a novel, orally bioavailable small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1)[1][2]. KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by catalyzing the demethylation of mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and lysine 9 of histone H3 (H3K9me1/2), a mark associated with gene repression[3][4]. By inhibiting KDM1A, DDP-38003 modulates the methylation status of these key histone residues, leading to the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation. This technical guide provides an in-depth overview of the mechanism of action of DDP-38003, its effects on gene regulation, and detailed experimental protocols for its investigation.
Core Mechanism of Action: KDM1A/LSD1 Inhibition
DDP-38003 exerts its effects on gene regulation primarily through the potent and selective inhibition of KDM1A/LSD1. The inhibition of this enzyme leads to an accumulation of methyl marks on H3K4 and H3K9, thereby altering chromatin structure and influencing the expression of a multitude of genes involved in cell proliferation, differentiation, and apoptosis.
Quantitative Data on DDP-38003 Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (KDM1A/LSD1) | 84 nM | Biochemical Assay | [1][2][5] |
| In Vivo Efficacy (Leukemia Model) | 35% increased survival | Mouse model of leukemia (11.25 mg/kg) | [1][2][6] |
| 62% increased survival | Mouse model of leukemia (22.50 mg/kg) | [1][2][6] | |
| Half-life (in vivo) | 8 hours | Mouse | [1][2] |
Signaling Pathways and Gene Regulation
The inhibition of KDM1A by DDP-38003 triggers a cascade of events that ultimately leads to anti-tumor effects. A key mechanism is the derepression of genes that promote cellular differentiation, a process often blocked in cancer cells.
KDM1A/LSD1-Mediated Gene Repression and its Inhibition by DDP-38003
Caption: DDP-38003 inhibits KDM1A/LSD1, preventing the demethylation of H3K4me2 and leading to the expression of tumor suppressor and differentiation genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of DDP-38003.
In Vitro KDM1A/LSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of DDP-38003 against KDM1A/LSD1.
Methodology:
-
Reagents: Recombinant human KDM1A/LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP)-conjugated secondary antibody, and a suitable HRP substrate (e.g., Amplex Red).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, combine the KDM1A/LSD1 enzyme, H3K4me2 peptide substrate, and varying concentrations of DDP-38003.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction and detect the amount of demethylated product using an HRP-based detection system.
-
Measure the signal using a plate reader.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays
Objective: To assess the effect of DDP-38003 on the clonogenic survival of cancer cells.
Methodology:
-
Cell Lines: Human acute myeloid leukemia (AML) cell lines such as THP-1 or MV4-11.
-
Procedure:
-
Prepare a single-cell suspension of the chosen cell line.
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates containing complete culture medium.
-
Treat the cells with various concentrations of DDP-38003 or vehicle control.
-
Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells).
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Caption: Workflow for the colony formation assay to assess the anti-proliferative effects of DDP-38003.
Objective: To evaluate the ability of DDP-38003 to induce differentiation of leukemia cells.
Methodology:
-
Cell Line: THP-1 human acute monocytic leukemia cell line.
-
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treat the cells with various concentrations of DDP-38003 or vehicle control for 72-96 hours.
-
Assess cellular differentiation by monitoring changes in cell morphology (adherence to the culture plate and development of a macrophage-like phenotype) using light microscopy.
-
Quantify differentiation by measuring the expression of myeloid differentiation markers such as CD11b and CD86 using flow cytometry.
-
-
Data Analysis: Determine the percentage of cells expressing the differentiation markers in the treated versus control groups.
In Vivo Murine Leukemia Model
Objective: To evaluate the anti-tumor efficacy of orally administered DDP-38003 in a mouse model of leukemia.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are engrafted with a human AML cell line (e.g., MV4-11) via tail vein injection.
-
Drug Formulation and Administration:
-
This compound is dissolved in a suitable vehicle (e.g., 40% PEG 400 in a 5% glucose solution)[1].
-
Once blast cells are detected in the peripheral blood, oral administration of DDP-38003 (e.g., 11.25 or 22.5 mg/kg) or vehicle is initiated[1].
-
Treatment is typically administered 3 days per week for 3 weeks[1].
-
-
Efficacy Assessment:
-
Monitor animal survival daily.
-
Tumor burden can be assessed by monitoring the percentage of human CD45+ cells in the peripheral blood or by bioluminescence imaging if the leukemia cells are engineered to express luciferase.
-
-
Data Analysis: Generate Kaplan-Meier survival curves and compare the median survival between the treatment and control groups.
Caption: Experimental workflow for evaluating the in vivo efficacy of DDP-38003 in a murine leukemia model.
Combination Therapies
The efficacy of DDP-38003 can be enhanced when used in combination with other anti-cancer agents.
Combination with All-Trans Retinoic Acid (ATRA)
In AML, KDM1A/LSD1 is often involved in the repression of genes required for myeloid differentiation. Inhibition of KDM1A by DDP-38003 can sensitize AML cells to the differentiating effects of all-trans retinoic acid (ATRA). This combination therapy has shown synergistic effects in preclinical models[7].
Caption: DDP-38003 and ATRA synergistically promote leukemia cell differentiation.
Conclusion
This compound is a promising KDM1A/LSD1 inhibitor with a clear mechanism of action centered on the epigenetic regulation of gene expression. Its ability to induce differentiation and inhibit the proliferation of cancer cells, both as a single agent and in combination with other therapies, makes it a compelling candidate for further development in the treatment of hematological malignancies and potentially other cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
DDP-38003 Trihydrochloride: A Technical Guide to a Novel KDM1A/LSD1 Inhibitor for Epigenetic Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDP-38003 trihydrochloride is a potent, orally bioavailable small molecule inhibitor of the histone lysine-specific demethylase 1A (KDM1A), also known as lysine-specific demethylase 1 (LSD1).[1][2][3] KDM1A is a key epigenetic regulator, and its overexpression is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of DDP-38003, detailing its mechanism of action, preclinical efficacy, and relevant experimental protocols to facilitate further research and development.
Introduction to KDM1A/LSD1 and Its Role in Cancer
Histone demethylases are critical enzymes that modulate gene expression by removing methyl groups from histone proteins.[6][7] KDM1A, a flavin adenine (B156593) dinucleotide (FAD)-dependent demethylase, specifically removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[8] The demethylation of H3K4, a mark associated with active transcription, leads to transcriptional repression, while the demethylation of H3K9, a repressive mark, results in transcriptional activation.[8]
The dysregulation of KDM1A activity is a hallmark of numerous malignancies, including acute myeloid leukemia (AML), prostate cancer, breast cancer, and neuroblastoma.[5][8] Its overexpression often correlates with poor prognosis and contributes to cancer progression by promoting cell proliferation, blocking differentiation, and enhancing tumor cell survival.[4][5] Consequently, the development of KDM1A inhibitors has emerged as a promising strategy in cancer therapy.
This compound: A Potent and Orally Active KDM1A Inhibitor
DDP-38003 is a novel inhibitor of KDM1A with demonstrated preclinical anti-tumor activity.[1][3] It exhibits potent and selective inhibition of KDM1A, leading to the modulation of histone methylation and subsequent downstream effects on gene expression and cell fate.
Mechanism of Action
DDP-38003 functions by targeting the catalytic activity of KDM1A. By inhibiting the demethylase function of KDM1A, DDP-38003 leads to an accumulation of H3K4me1/2 and H3K9me1/2 at specific gene loci, thereby altering the transcriptional landscape of cancer cells. This epigenetic reprogramming can induce cell differentiation, inhibit proliferation, and promote apoptosis.
In Vitro and In Vivo Efficacy
DDP-38003 has demonstrated significant anti-cancer effects in preclinical models.
Table 1: In Vitro and In Vivo Activity of DDP-38003
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ (KDM1A) | 84 nM | Biochemical Assay | [1][2][3] |
| Cellular Activity | More active in reducing colony forming ability and inducing differentiation compared to the 1R, 2S analogue | THP-1 (Human acute monocytic leukemia cell line) | [1][2] |
| In Vivo Efficacy | Increased survival in mouse leukemia models | Mouse Leukemia Model | [1][2][9] |
| Survival Increase (11.25 mg/kg) | 35% | Mouse Leukemia Model | [1][8] |
| Survival Increase (22.50 mg/kg) | 62% | Mouse Leukemia Model | [1][8] |
| Half-life (in vivo) | 8 hours | Mouse | [1][2][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of DDP-38003.
In Vivo Leukemia Mouse Model
This protocol describes the in vivo administration of DDP-38003 to a mouse model of leukemia.[1][10]
Materials:
-
This compound
-
Vehicle solution: 40% PEG 400 in a 5% glucose solution[1][10]
-
Leukemia cells (e.g., THP-1)
-
Standard animal housing and monitoring equipment
Procedure:
-
Leukemia Induction: Inject recipient CD-1 mice with a predetermined number of leukemia cells.
-
Monitoring: Monitor the peripheral blood of the mice for the appearance of blast cells. Treatment should commence once blast cells are detected (approximately 10 days post-injection).[1][10]
-
Drug Preparation: Dissolve this compound in the vehicle solution to the desired concentrations (e.g., 11.25 mg/kg and 22.5 mg/kg).[1][10]
-
Administration: Administer the DDP-38003 solution or vehicle control orally to the mice. The dosing schedule is three times a week (e.g., Monday, Tuesday, Wednesday) for three consecutive weeks.[1][10]
-
Survival Analysis: Monitor the mice daily for signs of toxicity and record survival data.
-
Data Analysis: Analyze the survival data using the Kaplan-Meier method to generate survival curves and determine the statistical significance of the treatment effect.[1][10]
Combination Therapy Potential
The mechanism of action of KDM1A inhibitors suggests a strong potential for combination therapies. For instance, combining DDP-38003 with other epigenetic modifiers or standard-of-care chemotherapeutics could lead to synergistic anti-tumor effects. Research has shown that combining an LSD1 inhibitor with retinoic acid (RA) significantly increased the therapeutic effect in vivo compared to either agent alone.[8] In a mouse model, the median survival was 21 days for the control group, 37 days for the LSD1 inhibitor alone, 49 days for RA alone, and 70 days for the combination therapy.[8]
Future Directions
While preclinical data for DDP-38003 is promising, further investigation is warranted. Future studies should focus on:
-
Expanded Efficacy Studies: Evaluating DDP-38003 in a broader range of cancer models, including solid tumors.[8][11]
-
Pharmacokinetics and Pharmacodynamics: Detailed characterization of the ADME (absorption, distribution, metabolism, and excretion) properties and target engagement in vivo.
-
Toxicology Studies: Comprehensive safety and toxicology assessments to determine a therapeutic window.
-
Clinical Trials: As of the current information, there are no specific clinical trials listed for DDP-38003. Future efforts should be directed towards initiating Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in cancer patients.[12][13][14]
Conclusion
This compound is a potent and orally active inhibitor of KDM1A/LSD1 with demonstrated preclinical efficacy in leukemia models. Its ability to reprogram the epigenetic landscape of cancer cells makes it a promising candidate for further development as a monotherapy or in combination with other anti-cancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this novel epigenetic modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer | Semantic Scholar [semanticscholar.org]
- 5. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Lysine-specific histone demethylase 1A (KDM1A/LSD1) inhibition attenuates DNA double-strand break repair and augments the efficacy of temozolomide in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
Methodological & Application
Application Notes and Protocols for DDP-38003 Trihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDP-38003 trihydrochloride is a novel, orally available small molecule inhibitor of Lysine-specific demethylase 1A (KDM1A/LSD1).[1][2][3] KDM1A is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4] By removing these methyl groups, KDM1A is involved in transcriptional repression and the regulation of gene expression.[4] Increased levels of KDM1A have been observed in various cancers, making it a promising therapeutic target.[4] DDP-38003 inhibits the catalytic activity of KDM1A, leading to anti-tumor effects, including the induction of differentiation and reduction of colony-forming ability in cancer cells.[1][5] It has shown efficacy in preclinical models of leukemia and has the ability to penetrate the brain parenchyma, suggesting its potential for treating brain tumors like glioblastoma.[6][7]
Data Presentation
In Vitro Efficacy
| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |
| DDP-38003 | KDM1A/LSD1 | 84 | THP-1 (Acute Myeloid Leukemia) | Reduced colony-forming ability, induced differentiation | [1][2][5] |
In Vivo Efficacy
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Reference |
| CD-1 Mice | Leukemia | 11.25 mg/kg DDP-38003 | Oral administration, 3 days/week for 3 weeks | 35% increase in survival rate | [1][5] |
| CD-1 Mice | Leukemia | 22.50 mg/kg DDP-38003 | Oral administration, 3 days/week for 3 weeks | 62% increase in survival rate | [1][5] |
Signaling Pathway
The diagram below illustrates the mechanism of action of DDP-38003. KDM1A/LSD1, as part of transcriptional repressor complexes, removes methyl groups from histone H3, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. DDP-38003 inhibits the enzymatic activity of KDM1A, resulting in the maintenance of histone H3 methylation, an open chromatin state, and the expression of tumor suppressor genes, which can lead to cell differentiation and reduced tumor growth.
Caption: Mechanism of KDM1A/LSD1 inhibition by DDP-38003.
Experimental Protocols
General Protocol for In Vitro Cell Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization of cell density, compound concentration, and incubation time is recommended for each specific cell line and experimental endpoint.
Materials:
-
This compound
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
Cell line of interest (e.g., THP-1 for AML, GSCs for glioblastoma)[1][6]
-
Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[5]
-
Phosphate-buffered saline (PBS)
-
Reagents for desired endpoint analysis (e.g., cell viability assay, differentiation markers, colony formation assay)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency before starting the experiment.
-
Trypsinize and count the cells.
-
Seed the cells into the appropriate culture plates at a density suitable for the duration of the experiment. This needs to be optimized for each cell line.
-
-
Compound Treatment:
-
Allow the cells to adhere and recover for 24 hours after seeding.
-
Prepare working solutions of DDP-38003 by diluting the stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest DDP-38003 treatment group.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of DDP-38003 or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the cell type and the assay being performed.
-
-
Endpoint Analysis:
-
After the incubation period, proceed with the chosen endpoint analysis. Examples include:
-
Cell Viability/Proliferation Assay: Use assays such as MTT, WST-1, or CellTiter-Glo to assess the effect of the compound on cell viability.
-
Differentiation Assay: For cell lines like THP-1, differentiation can be assessed by monitoring the expression of cell surface markers (e.g., CD11b, CD86) using flow cytometry.[8]
-
Colony Formation Assay: To evaluate the long-term effect on cell proliferation, a colony formation assay can be performed.
-
Western Blotting: Analyze changes in protein expression levels, such as histone methylation marks or differentiation markers.
-
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vitro cell-based assay with DDP-38003.
Caption: General experimental workflow for DDP-38003 in cell culture.
Safety Precautions
This compound is for research use only.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel pharmacologic inhibition of lysine-specific demethylase 1 as a potential therapeutic for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Lysine-specific histone demethylase 1A (KDM1A/LSD1) inhibition attenuates DNA double-strand break repair and augments the efficacy of temozolomide in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using DDP-38003 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDP-38003 trihydrochloride is a novel and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by catalyzing the demethylation of mono- and di-methylated lysine (B10760008) 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2). By modulating chromatin structure, LSD1 is implicated in a wide range of cellular processes, including cell proliferation, differentiation, and the maintenance of stem cell pluripotency.
Dysregulation and overexpression of LSD1 have been linked to the pathogenesis of various cancers, including acute myeloid leukemia (AML), breast cancer, prostate cancer, and small cell lung cancer, making it an attractive therapeutic target.[1] Inhibition of LSD1 has been shown to induce differentiation, inhibit cell proliferation, and reduce the colony-forming ability of cancer cells. DDP-38003 has demonstrated potent and selective inhibitory activity against KDM1A/LSD1 with an IC50 of 84 nM.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of DDP-38003.
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Cell Line | Key Parameter | Result | Reference |
| KDM1A/LSD1 Enzymatic Assay | Recombinant Human KDM1A/LSD1 | IC50 | 84 nM | [1][2] |
| Cell Proliferation/Viability | KASUMI-1, SKNO-1, UF1 (AML) | Reduced Proliferation and Viability | Significant reduction observed | |
| Cell Proliferation/Viability | NB4, OCI-AML3, THP-1 (AML) | Resistant | No significant effect on proliferation | |
| Cell Differentiation | THP-1 (AML) | Induction of Differentiation | More active than the 1R, 2S analogue | [1][2] |
| Colony Formation | THP-1 (AML) | Reduction in Colony Forming Ability | More active than the 1R, 2S analogue | [1][2] |
Signaling Pathways and Experimental Workflows
KDM1A/LSD1 Signaling Pathway and Inhibition by DDP-38003
KDM1A/LSD1 primarily functions as a transcriptional co-repressor by demethylating H3K4me1/2 at gene promoters, leading to gene silencing. It can also act as a co-activator by demethylating H3K9me1/2. In many cancers, the overexpression of LSD1 leads to the repression of tumor suppressor genes and genes involved in cell differentiation. DDP-38003 inhibits the demethylase activity of LSD1, leading to an increase in H3K4me2 and H3K9me2 levels, which in turn can reactivate the expression of silenced genes, promoting cell differentiation and inhibiting proliferation. In some AML cells, the response to DDP-38003 is linked to the modulation of the mTORC1 signaling pathway.
Caption: KDM1A/LSD1 signaling and DDP-38003 inhibition.
Experimental Workflow: KDM1A/LSD1 Enzymatic Inhibition Assay
This workflow outlines the key steps for determining the in vitro inhibitory activity of DDP-38003 against KDM1A/LSD1 using a biochemical assay.
Caption: Workflow for KDM1A/LSD1 enzymatic inhibition assay.
Experimental Workflow: THP-1 Cell Differentiation Assay
This workflow describes the process of inducing differentiation in THP-1 cells and evaluating the effect of DDP-38003.
Caption: Workflow for THP-1 cell differentiation assay.
Experimental Workflow: Colony Formation Assay
This workflow illustrates the steps involved in assessing the effect of DDP-38003 on the clonogenic potential of cancer cells.
Caption: Workflow for colony formation assay.
Experimental Protocols
KDM1A/LSD1 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available kits and provides a framework for determining the IC50 of DDP-38003 against KDM1A/LSD1.
Materials:
-
Recombinant human KDM1A/LSD1 enzyme
-
This compound
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me1/2)
-
LSD1 assay buffer
-
Primary antibody specific for the demethylated substrate
-
HRP-labeled secondary antibody
-
Chemiluminescent HRP substrate
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DDP-38003 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of DDP-38003 in LSD1 assay buffer to achieve the desired final concentrations.
-
Thaw KDM1A/LSD1 enzyme and other reagents on ice.
-
-
Enzyme Reaction:
-
Add 20 µL of each DDP-38003 dilution or vehicle control to the wells of the 96-well plate.
-
Add 20 µL of diluted KDM1A/LSD1 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the histone H3 peptide substrate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Add 25 µL of the primary antibody solution to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with 100 µL of wash buffer.
-
Add 25 µL of the HRP-labeled secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with 100 µL of wash buffer.
-
Add 50 µL of the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the luminescence signal against the log of the DDP-38003 concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).
-
THP-1 Cell Differentiation Assay
This protocol describes how to assess the effect of DDP-38003 on the differentiation of the human monocytic leukemia cell line, THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or All-trans retinoic acid (ATRA) (optional, as a positive control or for co-treatment)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against differentiation markers (e.g., anti-CD11b, anti-CD14)
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed THP-1 cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
-
Treatment:
-
Prepare various concentrations of DDP-38003 in culture medium.
-
Add the DDP-38003 solutions to the cell cultures. Include a vehicle control (e.g., DMSO).
-
If applicable, include a positive control for differentiation (e.g., 25-100 ng/mL PMA) and/or co-treatment groups.
-
Incubate the cells for 48 to 96 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by gentle scraping (if adherent) and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in FACS buffer.
-
Add the fluorochrome-conjugated antibodies against the differentiation markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells expressing the differentiation markers (e.g., CD11b-positive cells).
-
Colony Formation Assay
This protocol is for evaluating the long-term effect of DDP-38003 on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., THP-1 or other AML cell lines)
-
Complete culture medium
-
This compound
-
6-well culture plates
-
Methylcellulose-based medium (for suspension cells) or standard medium (for adherent cells)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Preparation and Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Count the cells and determine their viability.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. For suspension cells like THP-1, mix the cells with methylcellulose-based medium before plating.
-
-
Treatment:
-
Add various concentrations of DDP-38003 to the medium. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days, or until visible colonies are formed in the control wells. Do not disturb the plates during this period.
-
-
Colony Staining and Counting:
-
For adherent cells, gently wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Remove the methanol and add crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
For suspension cells in methylcellulose, colonies can be counted directly under a microscope without staining, or after staining with a vital stain.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the DDP-38003 concentration.
-
References
Application Notes and Protocols for DDP-38003 Trihydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of DDP-38003 trihydrochloride, a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), for use in preclinical animal research. The information compiled is intended to ensure consistent and effective delivery of the compound in in vivo studies.
Compound Information
This compound is a small molecule inhibitor of KDM1A/LSD1 with a reported IC50 of 84 nM.[1][2][3][4][5] It has demonstrated in vivo efficacy in mouse models of leukemia, leading to a significant increase in survival rates upon oral administration.[1][3][4][6][7] The compound has a reported half-life of 8 hours.[1][3][4][6][7][8]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Molecular Weight | 459.84 g/mol | [1] |
| IC50 (KDM1A/LSD1) | 84 nM | [1][2][3][4][5] |
| Half-life (in vivo) | 8 hours | [1][3][4][6][7][8] |
| Appearance | Solid | [1][3][6][7] |
| Color | Yellow to reddish brown | [1] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (217.47 mM) | Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic. | [1][2] |
| Water | 50 mg/mL (108.73 mM) | Ultrasonic treatment may be needed. | [1] |
Table 3: Recommended Dosing for In Vivo Studies (Mouse Leukemia Model)
| Dosage | Administration Route | Frequency | Vehicle | Outcome | Reference |
| 11.25 mg/kg | Oral | 3 days per week for 3 weeks | 40% PEG 400 in 5% glucose solution | 35% increase in survival | [1][2][3] |
| 22.50 mg/kg | Oral | 3 days per week for 3 weeks | 40% PEG 400 in 5% glucose solution | 62% increase in survival | [1][2][3] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the solution thoroughly to aid dissolution.
-
If precipitation occurs, use an ultrasonic bath to facilitate complete dissolution.
-
Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]
Preparation of Working Solutions for Oral Administration
For in vivo experiments, the stock solution must be diluted into a vehicle suitable for animal administration. Two example protocols are provided below. It is recommended to prepare the working solution fresh on the day of use.[1]
Protocol A: PEG 400 in Glucose Solution
This formulation was used in a mouse leukemia model.[1][2][3]
Materials:
-
This compound stock solution (in DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
5% glucose solution in sterile water
-
Sterile tubes for dilution
Protocol:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the working solution needed.
-
In a sterile tube, add the calculated volume of the stock solution.
-
Add PEG 400 to a final concentration of 40% (v/v).
-
Add the 5% glucose solution to reach the final volume.
-
Vortex the solution until it is homogeneous.
Protocol B: Formulation with Co-solvents
This formulation provides an alternative vehicle for oral administration.[1][2]
Materials:
-
This compound stock solution (25 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes for dilution
Protocol:
-
For a 1 mL working solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution to ensure it is a clear and homogenous mixture. This protocol should yield a clear solution of at least 2.5 mg/mL.[1][2]
Visualizations
Signaling Pathway
Caption: DDP-38003 inhibits KDM1A/LSD1, preventing histone demethylation and gene repression.
Experimental Workflow
Caption: Workflow for an in vivo study of DDP-38003 in a mouse leukemia model.
Important Considerations
-
Hygroscopic Nature: DMSO is hygroscopic; use freshly opened solvent for preparing stock solutions to ensure accurate concentration and solubility.[1]
-
Fresh Preparations: It is highly recommended to prepare the final working solution for animal administration fresh on the day of use to ensure stability and potency.[1]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Combination Therapy: DDP-38003 has been studied in combination with other agents, such as retinoic acid, which may enhance its therapeutic effect.[9]
-
Method Validation: The provided protocols are based on existing literature. It is advisable to perform small-scale formulation tests to ensure the stability and solubility of DDP-38003 in the chosen vehicle before commencing large-scale animal studies. The accuracy of these methods has not been independently confirmed by the source of this information.[1][2][3][4][6][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DDP-38003 dihydrochloride | 1831167-98-6 | Histone Demethylase | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
DDP-38003 Trihydrochloride: Application Notes and Protocols for Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDP-38003 trihydrochloride is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of various cancers. By targeting LSD1, DDP-38003 modulates gene expression programs that drive tumor growth, differentiation, and survival. These application notes provide a comprehensive overview of the administration of DDP-38003 in preclinical xenograft models, based on currently available data. The included protocols and data are intended to serve as a guide for researchers designing in vivo efficacy studies.
Mechanism of Action
DDP-38003 exerts its anti-tumor effects by inhibiting the demethylase activity of LSD1. LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a repressive mark. In cancer, LSD1 is often overexpressed and contributes to oncogenesis by repressing tumor suppressor genes and activating oncogenic pathways. DDP-38003, with an IC50 of 84 nM for KDM1A, reverses this aberrant epigenetic silencing, leading to the re-expression of tumor-suppressor genes and induction of cancer cell differentiation and apoptosis.[1]
Data Presentation
In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model
| Parameter | Details | Reference |
| Animal Model | CD-1 mice | [1] |
| Tumor Model | Leukemia | [1] |
| Compound | DDP-38003 | [1] |
| Dose | 11.25 mg/kg and 22.50 mg/kg | [1] |
| Administration Route | Oral gavage | [1] |
| Vehicle | 40% PEG 400 in a 5% glucose solution | [1] |
| Dosing Schedule | 3 days per week (Monday, Tuesday, Wednesday) for 3 weeks | [1] |
| Efficacy | 35% increased survival at 11.25 mg/kg; 62% increased survival at 22.50 mg/kg | [1] |
In Vivo Efficacy of DDP-38003 in a Glioblastoma Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Mice (specific strain not detailed in abstract) | [2] |
| Tumor Model | Patient-derived glioblastoma orthotopic xenografts | [2] |
| Compound | DDP-38003 | [2] |
| Key Findings | Penetrates the brain parenchyma, well-tolerated, and exerts anti-tumor activity. | [2] |
| Mechanism Insight | Hampers the induction of activating transcription factor 4 (ATF4), a master regulator of the integrated stress response (ISR), sensitizing glioblastoma tumor-initiating cells to stress-induced cell death. | [2] |
Experimental Protocols
Protocol 1: Oral Administration of DDP-38003 in a Leukemia Mouse Model
This protocol is adapted from studies demonstrating the efficacy of DDP-38003 in a leukemia xenograft model.[1]
Materials:
-
This compound
-
Vehicle: 40% Polyethylene glycol 400 (PEG 400) in a 5% glucose solution
-
CD-1 mice
-
Leukemia cells for injection
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize CD-1 mice for at least one week under standard laboratory conditions.
-
Tumor Cell Inoculation: Inject the leukemia cells into the mice as per the established protocol for the specific cell line.
-
Monitoring: Monitor the mice for signs of disease progression, such as the detection of blast cells in peripheral blood.
-
Drug Preparation:
-
On each day of treatment, prepare a fresh solution of DDP-38003.
-
Calculate the required amount of DDP-38003 based on the mean body weight of the treatment group and the desired dose (11.25 mg/kg or 22.50 mg/kg).
-
Dissolve the DDP-38003 in the vehicle (40% PEG 400 in 5% glucose solution). Ensure complete dissolution.
-
-
Administration:
-
Administer the DDP-38003 solution orally via gavage. The volume should not exceed 10 mL/kg.
-
The dosing schedule is three consecutive days per week (e.g., Monday, Tuesday, Wednesday) for a duration of three weeks.
-
-
Control Group: Administer the vehicle alone to the control group of mice following the same schedule.
-
Efficacy Assessment: Monitor the survival of the mice in all groups. A Kaplan-Meier survival plot can be used to represent the data.
Protocol 2: General Guidelines for Establishing and Treating a Solid Tumor Xenograft Model (e.g., Glioblastoma) with Oral DDP-38003
This protocol provides a general framework. Specific parameters such as the cell line, number of cells, and injection site should be optimized for the specific tumor type.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 40% PEG 400 in 5% glucose solution)
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line (e.g., patient-derived glioblastoma cells)
-
Matrigel (optional, for subcutaneous injection)
-
Surgical instruments for orthotopic injection (if applicable)
-
Calipers for measuring subcutaneous tumor volume
-
Imaging system for monitoring orthotopic tumor growth (e.g., bioluminescence imaging)
Procedure:
-
Cell Culture: Culture the cancer cells under appropriate conditions.
-
Tumor Implantation:
-
Subcutaneous Xenograft: Resuspend the desired number of cells in sterile PBS or a mixture of PBS and Matrigel. Inject the cell suspension subcutaneously into the flank of the mice.
-
Orthotopic Xenograft (Glioblastoma): For brain tumors, stereotactically inject the patient-derived tumor-initiating cells into the desired brain region (e.g., striatum or cortex) of the anesthetized mice.
-
-
Tumor Growth Monitoring:
-
Subcutaneous: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Orthotopic: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence or MRI.
-
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³ for subcutaneous models), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare and administer DDP-38003 orally as described in Protocol 1. The dosage and frequency may need to be optimized for the specific solid tumor model.
-
Efficacy Assessment:
-
Continue to monitor tumor growth in all groups.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Signaling Pathway of DDP-38003 in Glioblastoma
Caption: DDP-38003 inhibits LSD1, disrupting the LSD1-CREBBP interaction and subsequent ATF4 activation, which impairs the integrated stress response and leads to glioblastoma cell death.
Experimental Workflow for a Xenograft Study
Caption: General workflow for conducting a xenograft study to evaluate the in vivo efficacy of DDP-38003.
References
Application Notes: DDP-38003 Trihydrochloride for Inducing Differentiation in THP-1 Human Monocytic Leukemia Cells
For Research Use Only.
Introduction
DDP-38003 trihydrochloride is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme crucial in epigenetic regulation.[1][2][3][4] LSD1 mediates gene repression by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2). In acute myeloid leukemia (AML), including the THP-1 cell line, aberrant LSD1 activity contributes to a block in cellular differentiation, promoting leukemogenesis. Inhibition of LSD1 by this compound has been shown to reverse this epigenetic silencing, leading to the upregulation of myeloid-specific genes and subsequent differentiation of leukemia cells, along with a reduction in their proliferative and colony-forming capacity.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound to induce differentiation in the THP-1 human monocytic leukemia cell line.
Mechanism of Action
This compound targets and inhibits the enzymatic activity of KDM1A/LSD1. This inhibition leads to an increase in the levels of H3K4me2, a histone mark associated with active gene transcription. The elevated H3K4me2 at the promoter regions of key myeloid differentiation genes, such as ITGAM (encoding CD11b) and CD86, results in their increased expression.[5] The upregulation of these cell surface markers is a hallmark of monocytic differentiation.
Data Presentation
Quantitative Summary of this compound Activity in THP-1 Cells
| Parameter | Value | Cell Line | Notes |
| IC₅₀ (KDM1A/LSD1) | 84 nM | Enzyme Assay | In vitro enzymatic activity.[1][2][3][4] |
| Effect on THP-1 Cells | Induces Differentiation | THP-1 | Morphological changes and increased expression of differentiation markers.[1][2] |
| Reduces Colony Formation | THP-1 | Dose-dependent reduction in the ability of single cells to form colonies.[1][2] | |
| Differentiation Markers | Upregulation | THP-1 | Dose-dependent increase in the expression of CD11b and CD86.[5] |
Experimental Protocols
General Cell Culture of THP-1 Cells
-
Media Preparation : Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol.
-
Cell Thawing and Culture : Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 100-200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.
-
Maintenance : Culture cells at 37°C in a humidified atmosphere of 5% CO₂. Maintain cell density between 1 x 10⁵ and 8 x 10⁵ viable cells/mL. Subculture every 2-3 days by diluting the cell suspension with fresh medium.
Protocol 1: THP-1 Cell Differentiation Assay
This protocol describes how to induce differentiation of THP-1 cells using this compound and assess differentiation by morphological changes and expression of cell surface markers.
Materials:
-
THP-1 cells
-
Complete growth medium
-
This compound (prepare a stock solution in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Antibodies: FITC-conjugated anti-human CD11b, PE-conjugated anti-human CD86, and corresponding isotype controls.
-
Wright-Giemsa stain
-
Microscope
Workflow:
Procedure:
-
Cell Seeding : Seed THP-1 cells in a 6-well plate at a density of 2.5 x 10⁵ cells/mL in complete growth medium.
-
Treatment : Add this compound to the desired final concentrations (e.g., a dose range of 0.1 µM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation : Incubate the cells for 4 to 6 days at 37°C in a 5% CO₂ incubator.
-
Morphological Analysis (Wright-Giemsa Staining) :
-
Harvest a small aliquot of cells and prepare a smear on a glass slide.
-
Air dry the smear completely.
-
Examine the slides under a light microscope. Observe for morphological changes indicative of differentiation, such as increased cell size, a more irregular shape, and changes in the nuclear-to-cytoplasmic ratio.
-
-
Flow Cytometry Analysis of Differentiation Markers :
-
Harvest the remaining cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in staining buffer (e.g., PBS with 2% FBS).
-
Aliquot approximately 1 x 10⁶ cells per tube.
-
Add FITC-conjugated anti-human CD11b, PE-conjugated anti-human CD86, or corresponding isotype control antibodies to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer, gating on the live cell population. Quantify the percentage of CD11b and CD86 positive cells.
-
Protocol 2: Colony Formation Assay
This protocol assesses the effect of this compound on the clonogenic potential of THP-1 cells.
Materials:
-
THP-1 cells
-
Complete growth medium
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™)
-
35 mm culture dishes
-
Crystal violet solution
Workflow:
Procedure:
-
Cell Preparation : Harvest exponentially growing THP-1 cells and perform a cell count to determine the viable cell concentration.
-
Plating : Prepare a mixture of THP-1 cells in the methylcellulose-based medium according to the manufacturer's instructions. Typically, 500-1000 cells are plated per 35 mm dish.
-
Treatment : Add this compound to the cell-methylcellulose mixture at various concentrations (e.g., 0.1 µM to 1 µM). Include a vehicle control.
-
Incubation : Plate the mixture into 35 mm dishes and incubate at 37°C in a 5% CO₂ incubator for 10-14 days, or until colonies are visible.
-
Colony Staining and Counting :
-
After the incubation period, flood the dishes with a crystal violet solution and incubate for 10-15 minutes.
-
Gently wash the dishes with water to remove excess stain.
-
Allow the dishes to air dry.
-
Count the number of colonies (defined as a cluster of >50 cells) in each dish.
-
Calculate the colony-forming efficiency and compare the treated groups to the vehicle control.
-
Troubleshooting
-
Low Cell Viability : Ensure proper cell handling techniques and use of fresh, high-quality reagents. Check the incubator conditions (temperature, CO₂, humidity).
-
Variability in Differentiation : THP-1 cell differentiation can be sensitive to passage number. Use cells at a low passage number for consistency. Ensure even cell seeding and proper mixing of this compound.
-
Weak Staining in Flow Cytometry : Optimize antibody concentrations and incubation times. Ensure the flow cytometer is properly calibrated.
-
No Colony Formation : Check the viability of the cells before plating. Ensure the methylcellulose medium is prepared correctly and is not expired.
Conclusion
This compound is a valuable tool for studying the role of KDM1A/LSD1 in the epigenetic regulation of myeloid differentiation. The protocols outlined in these application notes provide a framework for inducing and assessing the differentiation of THP-1 cells, which can be adapted for screening other potential differentiation-inducing agents or for further mechanistic studies.
References
- 1. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD86 expression as a surrogate cellular biomarker for pharmacological inhibition of the histone demethylase lysine-specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
DDP-38003 Trihydrochloride: A Targeted Approach to Disrupting Glioblastoma Stem Cell Viability and Self-Renewal
Application Note
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by a high rate of recurrence and therapeutic resistance. A subpopulation of cells within the tumor, known as glioblastoma stem cells (GSCs), is thought to be a major driver of this aggressive phenotype due to their capacity for self-renewal, differentiation, and tumor initiation. Lysine-specific demethylase 1 (LSD1/KDM1A) is an epigenetic modifier that plays a critical role in maintaining the stemness and tumorigenicity of GSCs.[1] DDP-38003 trihydrochloride is a potent and orally bioavailable inhibitor of LSD1, which has emerged as a promising therapeutic agent in preclinical studies targeting GSCs.
Mechanism of Action
DDP-38003 exerts its anti-cancer effects in glioblastoma stem cells by inhibiting the enzymatic activity of LSD1. LSD1 is responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), which leads to the repression of target gene expression. In GSCs, LSD1 is often overexpressed compared to normal neural stem cells.
The inhibitory action of DDP-38003 on LSD1 in GSCs disrupts a key molecular interaction. Specifically, it prevents the binding of LSD1 to the CREB-binding protein (CBP). This disruption, in turn, impairs the activation of Activating Transcription Factor 4 (ATF4), a central mediator of the integrated stress response (ISR).[2] By crippling the ISR, DDP-38003 renders GSCs unable to cope with cellular stress, ultimately leading to apoptosis and reduced tumor growth.[2] This targeted approach shows specificity for cancer stem cells while having minimal effect on normal neural progenitor cells.[2]
Experimental Data
In Vitro Efficacy
| Cell Line | Assay | Parameter | Value | Reference |
| Glioblastoma Stem Cells (Patient-Derived) | Viability/Growth | - | Significant reduction in viability and growth | [2] |
| THP-1 (Leukemia cell line) | Enzyme Inhibition | IC50 | 84 nM | N/A |
Note: While the IC50 for LSD1 inhibition by DDP-38003 has been determined in a leukemia cell line, specific IC50 values for glioblastoma stem cell lines are not yet publicly available.
Signaling Pathway of DDP-38003 in Glioblastoma Stem Cells
References
Application Notes and Protocols: Western Blot Analysis of KDM1A/LSD1 Inhibition by DDP-38003
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine-specific demethylase 1A (KDM1A), also known as LSD1, is a key epigenetic enzyme that plays a critical role in regulating gene expression. It primarily functions by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark linked to transcriptional repression.[1][2][3] Overexpression of KDM1A/LSD1 has been documented in a variety of cancers, where it contributes to tumor progression by repressing tumor suppressor genes and is often associated with more aggressive disease types.[4][5] This makes KDM1A/LSD1 a promising therapeutic target for cancer treatment.
DDP-38003 is a novel, potent, and orally bioavailable small molecule inhibitor of KDM1A/LSD1 with an IC50 of 84 nM.[6][7][8] By inhibiting the demethylase activity of KDM1A/LSD1, DDP-38003 leads to an accumulation of H3K4me2 at specific gene promoters, thereby inducing the expression of genes involved in cellular differentiation and tumor suppression.[2][9] This application note provides a detailed protocol for performing a Western blot to verify the inhibition of KDM1A/LSD1 in cancer cells treated with DDP-38003 by detecting the expected increase in global H3K4me2 levels.
Signaling Pathway and Mechanism of Action
The primary mechanism to confirm the cellular activity of DDP-38003 is to measure the change in the methylation status of its direct substrate, Histone H3. Inhibition of KDM1A/LSD1 prevents the demethylation of H3K4me2, leading to its accumulation.
Experimental Protocols
This protocol outlines the steps for treating cancer cells (e.g., THP-1 acute myeloid leukemia cells) with DDP-38003, preparing whole-cell lysates, and performing a Western blot to detect changes in KDM1A/LSD1 and H3K4me2 levels.
Cell Culture and Treatment with DDP-38003
-
Cell Seeding: Seed cancer cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of DDP-38003 dihydrochloride (B599025) or trihydrochloride in DMSO.[6][7] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of DDP-38003 (e.g., 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for 48 to 96 hours. The incubation time should be optimized based on the cell line.[2][10]
Cell Lysis and Protein Extraction
This protocol is for adherent cells. For suspension cells, first, pellet the cells by centrifugation before washing.[11]
-
Wash Cells: Place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[12]
-
Lysis: Aspirate the PBS and add 150-200 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[13][14]
-
Scrape and Collect: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12][15]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[12]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, following the manufacturer's instructions.[13]
-
Normalization: Based on the concentrations, calculate the volume of lysate needed to ensure equal protein loading for each sample in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of a 4-15% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-KDM1A/LSD1: To detect total KDM1A/LSD1 levels.
-
Anti-di-methyl-Histone H3 (Lys4) (H3K4me2): To detect the target modification.
-
Anti-Histone H3 or Anti-GAPDH: As a loading control.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.[10]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative change in methylation.
Experimental Workflow Diagram
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Description/Vendor |
| DDP-38003 | KDM1A/LSD1 Inhibitor (e.g., MedChemExpress)[6] |
| Cell Line | e.g., THP-1, SKOV3, or other cancer cell lines[9][16] |
| Cell Culture Medium | Appropriate for the chosen cell line |
| RIPA Lysis Buffer | Standard formulation |
| Protease/Phosphatase Inhibitors | Commercially available cocktails |
| BCA Protein Assay Kit | For protein quantification (e.g., Thermo Fisher)[13] |
| SDS-PAGE Gels | e.g., 4-15% precast gels (e.g., Bio-Rad)[13] |
| PVDF or Nitrocellulose Membrane | For protein transfer |
| Blocking Buffer | 5% non-fat milk or BSA in TBST |
| Primary & Secondary Antibodies | See Table 2 for details |
| ECL Substrate | For chemiluminescent detection |
| Imaging System | Capable of detecting chemiluminescence |
Table 2: Antibody Specifications
| Primary Antibody | Host | Dilution | Vendor (Example) |
| Anti-KDM1A/LSD1 | Rabbit | 1:1000 - 1:2000 | Active Motif, Abcam[1][17] |
| Anti-H3K4me2 | Rabbit | 1:1000 | Active Motif, Millipore[16] |
| Anti-Histone H3 (Loading Control) | Rabbit/Mouse | 1:5000 | Cell Signaling, Abcam |
| Anti-GAPDH (Loading Control) | Mouse | 1:5000 | Cell Signaling |
| Secondary Antibody | Host | Dilution | Vendor (Example) |
| Anti-Rabbit IgG (HRP-linked) | Donkey/Goat | 1:2000 - 1:5000 | Bio-Rad, Cell Signaling |
| Anti-Mouse IgG (HRP-linked) | Donkey/Goat | 1:2000 - 1:5000 | Bio-Rad, Cell Signaling |
Table 3: Expected Quantitative Results
The primary endpoint of this assay is to observe a dose-dependent increase in the H3K4me2 signal, normalized to total Histone H3, upon treatment with DDP-38003. The levels of total KDM1A/LSD1 and the loading control should remain relatively unchanged.
| Treatment Group | KDM1A/LSD1 (Relative Intensity) | H3K4me2 (Relative Intensity) | Histone H3 (Relative Intensity) | H3K4me2 / Histone H3 Ratio |
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| DDP-38003 (50 nM) | ~1.00 | >1.50 | ~1.00 | >1.50 |
| DDP-38003 (100 nM) | ~1.00 | >2.50 | ~1.00 | >2.50 |
| DDP-38003 (500 nM) | ~1.00 | >4.00 | ~1.00 | >4.00 |
Note: The values presented are hypothetical and serve to illustrate the expected trend. Actual results may vary depending on the cell line, treatment duration, and experimental conditions.
References
- 1. activemotif.jp [activemotif.jp]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM1A/LSD1 inhibition enhances chemotherapy response in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. 웨스턴 블로팅을 위한 세포 용해 및 단백질 추출 [sigmaaldrich.com]
- 13. Frontiers | Deletion of histone demethylase Lsd1 (Kdm1a) during retinal development leads to defects in retinal function and structure [frontiersin.org]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 16. Pharmacological inhibition of KDM1A/LSD1 enhances estrogen receptor beta-mediated tumor suppression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with DDP-38003 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native chromatin context.[1][2] This method allows researchers to determine whether a specific protein, such as a transcription factor or a modified histone, is associated with a particular genomic region. These application notes provide a detailed protocol for performing ChIP experiments on cells treated with DDP-38003, a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[3][4][5]
DDP-38003 inhibits KDM1A with an IC50 of 84 nM.[3][4] KDM1A is a key epigenetic regulator that demethylates histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to the repression or activation of gene transcription, respectively.[6] By inhibiting KDM1A, DDP-38003 is expected to increase the levels of H3K4me2 and H3K9me2 at target gene loci, thereby modulating gene expression. These protocols are designed to guide researchers in assessing the epigenetic effects of DDP-38003 on target gene regulation.
Signaling Pathway of DDP-38003 Action
Caption: Mechanism of DDP-38003 action on histone methylation.
Experimental Protocols
This section provides a comprehensive protocol for a ChIP experiment, from cell culture and treatment to data analysis.
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DDP-38003 (dissolved in a suitable solvent, e.g., DMSO)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Nuclei lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
Antibodies:
-
Anti-H3K4me2 (ChIP-validated)
-
Anti-H3K9me2 (ChIP-validated)
-
Normal Rabbit IgG (Negative control)
-
Anti-Histone H3 (Positive control)
-
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target and control gene loci
-
SYBR Green qPCR master mix
Experimental Workflow Diagram
Caption: A comprehensive workflow for the ChIP experiment.
Step-by-Step Protocol
1. Cell Culture and DDP-38003 Treatment a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentration of DDP-38003 or vehicle control for the appropriate duration. Note: In vivo studies have used doses of 11.25 mg/kg and 22.5 mg/kg in mice.[3] In vitro concentrations should be optimized for the specific cell line. c. Prepare a separate plate of cells to determine the cell number before crosslinking.[7][8]
2. Protein-DNA Crosslinking a. Add formaldehyde directly to the cell culture medium to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).[2] b. Incubate for 10 minutes at room temperature with gentle shaking.[2] c. Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM (e.g., add 500 µl of 1.25 M glycine to 10 ml of medium). d. Incubate for 5 minutes at room temperature. e. Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing a. Harvest the cells and centrifuge to obtain a cell pellet. b. Resuspend the pellet in cell lysis buffer containing protease inhibitors and incubate on ice. c. Pellet the nuclei and resuspend in nuclei lysis buffer with protease inhibitors. d. Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type and instrument. e. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation a. Dilute the sheared chromatin with ChIP dilution buffer. b. Save a small aliquot of the diluted chromatin as the "input" control. c. Pre-clear the chromatin with protein A/G magnetic beads. d. Add the ChIP-grade primary antibody (e.g., anti-H3K4me2, anti-H3K9me2, or normal rabbit IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[9] e. Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[10]
5. Washing and Elution a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.[9] c. After the final wash, resuspend the beads in TE buffer. d. Elute the protein-DNA complexes from the beads by adding elution buffer and incubating at 65°C.[2]
6. Reverse Crosslinking and DNA Purification a. Add NaCl to the eluted samples and the input control and incubate at 65°C for at least 4 hours to reverse the crosslinks. b. Add RNase A and incubate to digest RNA.[10] c. Add Proteinase K to digest proteins.[10] d. Purify the DNA using a DNA purification kit or phenol/chloroform extraction.[9]
7. qPCR Analysis a. Quantify the purified DNA. b. Perform qPCR using SYBR Green master mix and primers specific for the gene loci of interest and negative control regions. c. Include the input DNA and samples from the specific antibody and IgG control immunoprecipitations.
Data Presentation and Analysis
The two most common methods for analyzing ChIP-qPCR data are the percent input method and the fold enrichment method.[11][12]
Percent Input Method
This method quantifies the amount of immunoprecipitated DNA as a percentage of the total input DNA.[11][12]
Calculation:
-
Adjust Ct of Input: Ct(adjusted input) = Ct(input) - log2(dilution factor)
-
Calculate ΔCt: ΔCt = Ct(adjusted input) - Ct(IP)
-
Calculate Percent Input: % Input = 2^ΔCt * 100
Table 1: Hypothetical ChIP-qPCR Data (Percent Input) for H3K4me2 at a Target Gene Promoter
| Treatment | Target Gene Locus | % Input (Mean ± SD) |
| Vehicle | Gene X Promoter | 1.5 ± 0.3 |
| DDP-38003 | Gene X Promoter | 6.2 ± 0.8 |
| Vehicle | Negative Control Region | 0.1 ± 0.05 |
| DDP-38003 | Negative Control Region | 0.12 ± 0.06 |
Fold Enrichment Method
This method represents the signal from the specific antibody relative to the signal from the negative control (IgG).[11][12]
Calculation:
-
Calculate ΔCt(IP vs. Input): ΔCt(IP) = Ct(IP) - Ct(Input)
-
Calculate ΔCt(IgG vs. Input): ΔCt(IgG) = Ct(IgG) - Ct(Input)
-
Calculate ΔΔCt: ΔΔCt = ΔCt(IP) - ΔCt(IgG)
-
Calculate Fold Enrichment: Fold Enrichment = 2^(-ΔΔCt)
Table 2: Hypothetical ChIP-qPCR Data (Fold Enrichment) for H3K9me2 at a Target Gene Promoter
| Treatment | Target Gene Locus | Fold Enrichment over IgG (Mean ± SD) |
| Vehicle | Gene Y Promoter | 8.5 ± 1.2 |
| DDP-38003 | Gene Y Promoter | 35.7 ± 4.5 |
| Vehicle | Negative Control Region | 1.1 ± 0.2 |
| DDP-38003 | Negative Control Region | 1.3 ± 0.3 |
Logical Relationship Diagram
Caption: Logical flow from DDP-38003 treatment to gene regulation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DNA Yield | Insufficient starting material. | Increase the number of cells used for the experiment.[8] |
| Inefficient cell lysis. | Optimize lysis conditions; consider using a dounce homogenizer.[1] | |
| Over-sonication leading to very small DNA fragments. | Optimize sonication time to achieve fragments between 200-1000 bp.[13] | |
| High Background | Non-specific binding of antibody to beads. | Pre-clear the chromatin with beads before adding the primary antibody. |
| Too much antibody used. | Titrate the antibody to determine the optimal concentration.[7] | |
| Insufficient washing. | Increase the number of washes or the stringency of the wash buffers. | |
| No or Low Enrichment | Antibody not suitable for ChIP. | Use a ChIP-validated antibody.[7] |
| Epitope masking due to over-crosslinking. | Reduce the formaldehyde crosslinking time.[13] | |
| Insufficient antibody. | Increase the amount of antibody used in the immunoprecipitation.[7] |
References
- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
- 9. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. toptipbio.com [toptipbio.com]
- 12. ChIP Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Chromatin Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
DDP-38003 Trihydrochloride: A Potent KDM1A/LSD1 Inhibitor for Inducing Leukemia Cell Differentiation
Application Notes and Protocols for Researchers
DDP-38003 trihydrochloride is a novel, orally available small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a key enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1] By targeting KDM1A, DDP-38003 effectively disrupts the LSD1-GFI1 transcriptional repressor complex, leading to the reactivation of myeloid differentiation pathways and offering a promising therapeutic strategy for leukemia. These application notes provide detailed protocols for utilizing DDP-38003 to study leukemia cell differentiation, assess its cytotoxic effects, and elucidate its mechanism of action.
Mechanism of Action
DDP-38003 exerts its anti-leukemic effects by inhibiting the demethylase activity of KDM1A/LSD1.[1] KDM1A is a crucial epigenetic regulator that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of genes involved in differentiation.[2] In many AML subtypes, KDM1A is recruited by the transcription factor GFI1 to the promoter regions of myeloid differentiation-associated genes, effectively blocking their expression and arresting cells in an undifferentiated state.[3] DDP-38003 disrupts the interaction between KDM1A and GFI1, leading to the derepression of these target genes, subsequent myeloid differentiation, and a reduction in leukemic cell proliferation.[3]
Interestingly, resistance to DDP-38003 can emerge through the activation of the mTOR signaling pathway.[4][5] In resistant cells, inhibition of KDM1A by DDP-38003 leads to the upregulation of Insulin Receptor Substrate 1 (IRS1), which in turn activates the ERK1/2 and mTORC1 signaling cascades, promoting cell survival.[5] This highlights the potential for combination therapies targeting both KDM1A and the mTOR pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of DDP-38003
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (KDM1A/LSD1 inhibition) | 84 nM | - | [1] |
| Apoptosis Induction (0.5 µM) | Significant increase | KASUMI-1, SKNO-1, UF1 | [4] |
| Differentiation Induction (CD11b+) | Dose-dependent increase | THP-1 | [2] |
Table 2: In Vivo Efficacy of DDP-38003 in Mouse Leukemia Models
| Dosage | Administration | Outcome | Reference |
| 11.25 mg/kg | Oral, 3 days/week for 3 weeks | 35% increased survival | [1] |
| 22.50 mg/kg | Oral, 3 days/week for 3 weeks | 62% increased survival | [1] |
| Combination with Retinoic Acid | - | Strongly increased therapeutic effect and survival | [2] |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of DDP-38003 on leukemia cells.
Protocol 1: Leukemia Cell Viability Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of DDP-38003 on leukemia cell lines using a luminescence-based cell viability assay.
Materials:
-
Leukemia cell lines (e.g., THP-1, KASUMI-1, SKNO-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (for stock solution)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in fresh culture medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of DDP-38003 in DMSO.
-
Perform serial dilutions of the DDP-38003 stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[6][7]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the DDP-38003 concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of KDM1A/LSD1 Inhibition
This protocol describes the detection of changes in histone methylation, a direct indicator of KDM1A/LSD1 inhibition, and the modulation of signaling pathways.
Materials:
-
Leukemia cells treated with DDP-38003 (e.g., 0.1 µM and 0.5 µM for 6 days)[4]
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-LSD1, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-S6, anti-S6, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Harvest treated and control cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 3: Flow Cytometry for Myeloid Differentiation Markers
This protocol outlines the analysis of cell surface markers associated with myeloid differentiation, such as CD11b and CD14, in response to DDP-38003 treatment.
Materials:
-
THP-1 cells treated with DDP-38003 (e.g., for 96 hours)[6]
-
All-trans-retinoic acid (ATRA) (for combination treatment)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-human CD11b, anti-human CD14, and corresponding isotype controls
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat THP-1 cells with DDP-38003 alone or in combination with ATRA for 96 hours. Include vehicle-treated cells as a control.[6]
-
-
Cell Staining:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies (CD11b, CD14) and isotype controls at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the viable cell population based on forward and side scatter properties.
-
Analyze the percentage of cells positive for CD11b and CD14 expression.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the use of DDP-38003 in leukemia research.
Caption: Mechanism of DDP-38003-induced differentiation.
Caption: mTOR-mediated resistance to DDP-38003.
Caption: General experimental workflow for studying DDP-38003.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition | Haematologica [haematologica.org]
- 5. Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
DDP-38003 Trihydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of DDP-38003 trihydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound has high solubility in DMSO.[1] It is advisable to use freshly opened, anhydrous DMSO to avoid solubility issues, as hygroscopic DMSO can significantly impact the dissolution of the compound.[1] For aqueous-based assays, subsequent dilution of the DMSO stock solution into the aqueous buffer is a common practice.
2. What is the aqueous solubility of this compound?
This compound is reported to have a solubility of 50 mg/mL in water, which may require sonication to achieve full dissolution.[1] The solubility in aqueous buffers is expected to be pH-dependent due to the presence of ionizable groups in the molecule's structure.
3. How does pH affect the aqueous solubility of this compound?
While specific experimental data for a full pH-solubility profile of this compound is not publicly available, compounds with similar structures containing basic amine functionalities, such as a piperazine (B1678402) ring, typically exhibit higher solubility at acidic pH due to the formation of protonated, more polar species. Conversely, solubility is generally lower in neutral to basic conditions where the molecule is less protonated and more lipophilic. Researchers should experimentally determine the solubility at the specific pH of their experimental buffer system.
4. Are there established formulations for in vivo studies?
Yes, several formulations have been reported for in vivo administration. One such formulation with a solubility of 50 mg/mL consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another formulation with a solubility of ≥ 2.5 mg/mL uses 10% DMSO and 90% (20% SBE-β-CD in saline).[2]
5. How should I store this compound powder and stock solutions?
The solid form (powder) of this compound should be stored at 4°C under a nitrogen atmosphere.[1][2] In-solvent stock solutions have different storage recommendations based on temperature: -80°C for up to 6 months and -20°C for up to 1 month, both stored under nitrogen.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
6. What are the potential stability issues with this compound in solution?
While specific degradation pathways have not been detailed in the public domain, molecules with benzamide (B126) and piperazine moieties can be susceptible to hydrolysis under strongly acidic or basic conditions. Oxidative degradation is also a potential concern. It is crucial to use high-purity solvents and store solutions as recommended to minimize degradation. For long-term experiments, the stability of the compound in the specific experimental media should be verified.
Troubleshooting Guides
Problem: My this compound is not dissolving in aqueous buffer.
-
Solution 1: Check the pH of your buffer. As a basic compound, this compound will have higher solubility in acidic conditions. If your experimental conditions allow, try lowering the pH of your buffer.
-
Solution 2: Prepare a concentrated stock in DMSO first. Dissolve the compound in 100% DMSO at a high concentration and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your assay.
-
Solution 3: Use sonication. Gentle sonication can help to break up solid particles and facilitate dissolution in both organic and aqueous solvents.[1]
-
Solution 4: Consider co-solvents or excipients. For challenging formulations, the use of co-solvents like PEG300 or solubilizing agents like SBE-β-CD can enhance aqueous solubility.[2]
Problem: I am observing a loss of compound activity over the course of my multi-day experiment.
-
Solution 1: Verify solution stability. The compound may be degrading in your experimental medium at the incubation temperature. Perform a stability study by incubating this compound in your medium for the duration of your experiment and analyze the sample by HPLC at different time points to quantify any degradation.
-
Solution 2: Prepare fresh solutions. If stability is a concern, prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.
-
Solution 3: Protect from light. While specific photostability data is unavailable, it is good practice to protect solutions of organic compounds from light, especially during long-term storage or incubation, to prevent potential photodegradation.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/Vehicle | Reported Solubility | Notes |
| DMSO | 100 mg/mL | Requires sonication. Use of hygroscopic DMSO can negatively impact solubility.[1] |
| Water | 50 mg/mL | Requires sonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 50 mg/mL | Clear solution, may require sonication. Suitable for in vivo studies.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Clear solution. Suitable for in vivo studies.[2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | 4°C | Long-term | Store under a nitrogen atmosphere.[1][2] |
| In Solvent | -80°C | 6 months | Store under a nitrogen atmosphere.[1] |
| In Solvent | -20°C | 1 month | Store under a nitrogen atmosphere.[1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is a high-throughput method suitable for early-stage drug discovery.
1. Materials:
- This compound
- Anhydrous DMSO
- Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
- 96-well microplates (UV-transparent)
- Microplate reader with nephelometry or UV-Vis capabilities
- Multichannel pipettes
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Sample Preparation: Add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate.
- Addition of Aqueous Buffer: Add 198 µL of the desired aqueous buffer to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
- Incubation: Seal the plate and shake at room temperature for 2 hours.
- Measurement (Nephelometry): Measure the light scattering of the solutions in a nephelometer. An increase in light scattering compared to a buffer-only control indicates precipitation.
- Measurement (UV-Vis after Filtration): Alternatively, filter the contents of each well through a 96-well filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the λmax of this compound.
- Data Analysis: For the nephelometric method, the kinetic solubility is the concentration at which significant light scattering is observed. For the UV-Vis method, create a standard curve of the compound in the assay buffer/DMSO mixture to quantify the concentration in the filtrate, which represents the kinetic solubility.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound and separate it from potential degradation products.
1. Materials:
- This compound
- HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)
- HPLC-grade water
- HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA)
- Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
- Initial Method Development:
- Mobile Phase A: 0.1% FA in water
- Mobile Phase B: 0.1% FA in ACN
- Gradient: Start with a linear gradient (e.g., 5-95% B over 20 minutes).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Scan for the λmax of this compound using a PDA detector, then monitor at that wavelength.
- Injection Volume: 10 µL
- Column Temperature: 30°C
- Forced Degradation Study:
- Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:ACN).
- Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours. Neutralize with 1N NaOH before injection.
- Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours. Neutralize with 1N HCl before injection.
- Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve for analysis.
- Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
- Method Optimization:
- Analyze the stressed samples using the initial HPLC method.
- If the parent peak and degradation product peaks are not well-resolved, optimize the gradient, mobile phase composition (e.g., try MeOH instead of ACN, or a different pH modifier), or column chemistry.
- The goal is to achieve baseline separation for the parent compound and all major degradation products.
Visualizations
Caption: Workflow for the Kinetic Solubility Assay.
Caption: Workflow for Stability-Indicating HPLC Method Development.
References
How to dissolve DDP-38003 trihydrochloride for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution, handling, and experimental use of DDP-38003 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally available inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), with an IC50 of 84 nM.[1][2] KDM1A is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histones H3K4 and H3K9. By inhibiting KDM1A, DDP-38003 can modulate the expression of various genes involved in cancer progression, leading to anti-tumor effects.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: The choice of solvent depends on whether the experiment is in vitro or in vivo. For in vitro studies, Dimethyl Sulfoxide (DMSO) and water are the recommended solvents.[1][2] For in vivo applications, co-solvent systems are necessary to ensure solubility and biocompatibility.[1][2]
Q3: How should I store this compound and its solutions?
A3: The solid form of this compound should be stored at 4°C under nitrogen.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[1]
Troubleshooting Guides
Issue: The compound is not fully dissolving.
-
Solution 1: Use Sonication. For both DMSO and water, applying ultrasonic treatment is recommended to aid dissolution.[1][2]
-
Solution 2: Use Fresh Solvents. The hygroscopic nature of DMSO can significantly impact the solubility of the product. Always use newly opened, anhydrous DMSO for preparing solutions.[1]
-
Solution 3: Gentle Heating. If precipitation or phase separation occurs during the preparation of in vivo solutions, gentle heating can be used to aid dissolution.[1]
Issue: Precipitation is observed after preparing the solution.
-
Solution 1: Re-dissolve with Sonication/Heating. As mentioned above, sonication for in vitro solutions and gentle heating for in vivo solutions can help to redissolve any precipitate.[1]
-
Solution 2: Prepare Freshly. For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure stability and prevent precipitation.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent System | Maximum Solubility | Application | Notes |
| DMSO | 100 mg/mL (217.47 mM) | In Vitro | Ultrasonic treatment is needed.[1][2] |
| Water | 50 mg/mL (108.73 mM) | In Vitro | Ultrasonic treatment is needed.[1][2] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.5 mg/mL (5.44 mM) | In Vivo | Prepare by adding each solvent one by one.[1][2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.44 mM) | In Vivo | Prepare by adding each solvent one by one.[1][2] |
| 40% PEG 400 in a 5% glucose solution | Concentration for specific dosages | In Vivo | Used for oral administration in mice.[4] |
Table 2: Stock Solution Preparation in DMSO (for a desired final concentration)
| Desired Concentration | Volume of DMSO to add to 1 mg of DDP-38003 | Volume of DMSO to add to 5 mg of DDP-38003 | Volume of DMSO to add to 10 mg of DDP-38003 |
| 1 mM | 2.1747 mL | 10.8733 mL | 21.7467 mL |
| 5 mM | 0.4349 mL | 2.1747 mL | 4.3493 mL |
| 10 mM | 0.2175 mL | 1.0873 mL | 2.1747 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (In Vitro)
-
Weigh out 10 mg of this compound powder.
-
Add 2.1747 mL of fresh, anhydrous DMSO.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into single-use vials and store at -80°C or -20°C.
Protocol 2: Preparation of a Dosing Solution for Oral Administration in Mice (In Vivo)
This protocol is adapted from a study where DDP-38003 was orally administered to CD-1 mice at doses of 11.25 mg/kg and 22.5 mg/kg.[4]
-
Calculate the total amount of this compound required based on the number of animals, their average weight, and the desired dose.
-
Prepare a 5% glucose solution in water.
-
Prepare a 40% PEG 400 solution in the 5% glucose solution (e.g., for 10 mL of final solution, add 4 mL of PEG 400 to 6 mL of 5% glucose solution).
-
Weigh the calculated amount of this compound and add it to the 40% PEG 400/glucose solution.
-
Vortex and sonicate the mixture until the compound is fully dissolved.
-
This dosing solution should be prepared fresh on the day of administration.
Visualizations
Signaling Pathways
This compound, as a KDM1A/LSD1 inhibitor, impacts several key cellular signaling pathways.
Caption: Overview of signaling pathways modulated by KDM1A/LSD1.
Caption: Role of KDM1A/LSD1 in the DNA Damage Response pathway.
Experimental Workflow
Caption: Workflow for an in vivo efficacy study of DDP-38003.
References
Technical Support Center: Investigating Off-Target Effects of DDP-38003 Trihydrochloride
Welcome to the technical support center for DDP-38003 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the investigation of potential off-target effects of this novel KDM1A/LSD1 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, orally available small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a histone demethylase that plays a crucial role in regulating gene expression. It inhibits KDM1A/LSD1 with a reported IC50 of 84 nM.[1][2] By inhibiting LSD1, DDP-38003 can alter the methylation status of histones, leading to changes in gene transcription.[3] LSD1 is known to be involved in various cellular processes and its dysregulation is implicated in several diseases, including cancer.[3][4]
Q2: We are observing unexpected cellular phenotypes with DDP-38003 treatment. Could these be due to off-target effects?
It is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses. It is crucial to experimentally validate that the observed phenotype is a direct result of modulating LSD1.
Q3: What are the likely off-targets for an LSD1 inhibitor like DDP-38003?
Due to structural similarities in the catalytic domain, a well-documented class of off-targets for LSD1 inhibitors are Monoamine Oxidases (MAO-A and MAO-B) . Several LSD1 inhibitors, particularly those with a tranylcypromine (B92988) scaffold, have shown activity against MAOs. Therefore, it is essential to assess the selectivity of DDP-38003 against these enzymes. Other potential off-targets could include other histone demethylases or kinases, which is why broader screening is recommended.
Q4: How can we experimentally confirm that DDP-38003 is engaging LSD1 in our cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[5][6][7][8] This method is based on the principle that a protein's thermal stability changes upon ligand binding. An increase in the thermal stability of LSD1 in the presence of DDP-38003 would indicate direct binding.
Q5: What is a general strategy to identify unknown off-targets of DDP-38003?
A tiered approach is recommended. Start with broad off-target screening panels, such as commercially available kinase panels or broader epigenetic-focused libraries.[9] Any "hits" from these screens should then be validated through dose-response studies to determine their potency (IC50). Orthogonal assays, which use a different detection method, should be employed to confirm the interaction. For example, a biophysical assay like Surface Plasmon Resonance (SPR) can confirm direct binding. Finally, cell-based assays should be used to determine if the off-target interaction is relevant in a biological system.[10]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Phenotype
Problem: You observe significant cell death or a phenotype that is not consistent with the known functions of LSD1, even at concentrations that should be selective for LSD1.
dot
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Possible Cause & Solution:
-
Off-Target Effect: The observed phenotype may be due to DDP-38003 binding to one or more unintended proteins.
-
Solution:
-
Perform broad off-target screening: Use commercially available services to screen DDP-38003 against a panel of kinases and other relevant targets like MAO-A and MAO-B.
-
Validate hits: For any identified off-targets, perform dose-response experiments to determine the IC50 values.
-
Confirm cellular engagement: Use CETSA to verify that the off-target is engaged by DDP-38003 at the concentrations used in your cellular experiments.
-
-
-
Compound Precipitation: The compound may not be fully soluble in your cell culture medium at the tested concentrations, leading to non-specific toxicity.
-
Solution: Visually inspect the media for any precipitate. Determine the solubility of DDP-38003 in your specific cell culture medium.
-
-
Cell Line Specific Sensitivity: The cell line you are using might be particularly sensitive to the on-target effect or minor off-target activities.
-
Solution:
-
Titrate the concentration: Perform a dose-response curve to find the minimal effective concentration that shows the on-target phenotype.
-
Use a control compound: If available, use a structurally distinct LSD1 inhibitor to see if the phenotype is recapitulated.
-
-
Guide 2: No On-Target Effect Observed
Problem: You do not observe the expected on-target effects, such as an increase in H3K4me2 levels, after treating cells with DDP-38003.
Possible Cause & Solution:
-
Insufficient Compound Concentration or Potency in Your System: The IC50 of 84 nM is from a biochemical assay and the effective concentration in cells may be higher.
-
Solution: Perform a dose-response experiment in your cell line, measuring a direct marker of LSD1 inhibition (e.g., H3K4me2 levels by Western blot) to determine the cellular EC50.
-
-
Poor Cell Permeability: The compound may not be efficiently entering the cells and reaching its nuclear target.
-
Solution: Increase the incubation time. If the problem persists, consider using a cell line known to be sensitive to other LSD1 inhibitors.
-
-
Incorrect Experimental Readout: The chosen downstream marker may not be a reliable indicator of LSD1 inhibition in your specific cell model.
-
Solution: Focus on a direct and proximal marker of LSD1 activity, such as the methylation status of its histone substrates (H3K4me2).
-
Quantitative Data Summary
While a specific off-target profile for this compound is not publicly available, the following table provides its on-target potency and highlights the importance of determining its selectivity against key off-targets like MAO-A and MAO-B. Researchers should experimentally determine the values for DDP-38003 in their systems.
| Compound | Target | IC50 |
| This compound | KDM1A/LSD1 | 84 nM [1][2] |
| This compound | MAO-A | Data not available |
| This compound | MAO-B | Data not available |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for LSD1 Target Engagement
This protocol outlines the steps to verify the binding of DDP-38003 to LSD1 in intact cells.
dot
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing LSD1
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer
-
Apparatus for Western blotting or ELISA
-
Anti-LSD1 antibody
Procedure:
-
Cell Treatment: Culture your cells to approximately 80% confluency. Treat the cells with the desired concentration of DDP-38003 or vehicle for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating Step: Place the PCR tubes in a thermocycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Follow with a 3-minute cooling step at 4°C.[11]
-
Cell Lysis: Lyse the cells to release the proteins. A common method is three cycles of freeze-thaw (freezing in liquid nitrogen and thawing at room temperature).[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble LSD1 using a specific antibody via Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble LSD1 against the temperature for both the DDP-38003-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of DDP-38003 indicates target engagement.
Protocol 2: Off-Target Kinase Profiling
This is a general protocol for an in vitro kinase assay to screen for off-target effects.
Materials:
-
Kinase panel (commercially available)
-
This compound
-
Kinase buffer
-
Substrate for each kinase
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
96- or 384-well plates
-
Detection reagents (specific to the assay format)
Procedure:
-
Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and DDP-38003 at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the kinase activity according to the specific assay format (e.g., scintillation counting for radiometric assays, fluorescence/luminescence for other formats).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of DDP-38003 compared to a no-inhibitor control. Determine the IC50 value for any kinases that show significant inhibition.
Signaling Pathway Visualization
LSD1 plays a complex role in gene regulation. It can act as both a transcriptional repressor and an activator, depending on the context and its interacting protein partners. The following diagram illustrates a simplified overview of LSD1's role in gene regulation and some of its downstream signaling pathways.
dot
Caption: Simplified overview of LSD1 signaling and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
DDP-38003 trihydrochloride stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of DDP-38003 trihydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in either DMSO or sterile water.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial to ensure maximum solubility.[1] For aqueous stock solutions, it is advised to filter-sterilize the solution using a 0.22 μm filter before use.[1] To avoid repeated freeze-thaw cycles that can lead to product degradation, it is best practice to aliquot the stock solution into single-use volumes.[1][2]
Q2: How should I store this compound solid and its stock solutions?
A2: Proper storage is critical to maintain the integrity of the compound. The solid form of this compound should be stored at 4°C under a nitrogen atmosphere.[1] Once dissolved, stock solutions have different storage recommendations based on the solvent and temperature. For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]
Q3: What is the known stability of DDP-38003 in vivo?
A3: In vivo studies in mouse models have determined the half-life of DDP-38003 to be 8 hours.[1][2] This information is useful for designing animal experiments but does not directly translate to stability in in vitro cell culture conditions.
Q4: Is there any data on the stability of this compound in cell culture media at 37°C?
A4: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media at 37°C. The stability of small molecule inhibitors in aqueous solutions can be variable. Therefore, it is recommended to perform a stability assessment in your specific cell culture medium and experimental conditions.
Q5: What are the potential signs of this compound degradation in my experiments?
A5: Degradation of the compound may lead to a decrease in its biological activity. If you observe a reduction in the expected phenotypic effects or a lack of dose-response in your assays over time, it could indicate compound instability. Other signs might include a visible change in the color of the culture medium or the appearance of precipitate.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in cell culture medium upon addition of this compound. | - Exceeding the solubility limit in the final culture medium.- Interaction with media components.- Use of old or improperly stored stock solution. | - Ensure the final concentration of the compound and the solvent (e.g., DMSO) is within the recommended limits for your cell line.- Prepare fresh dilutions from a properly stored stock solution.- Consider performing a solubility test in your specific cell culture medium prior to the experiment. |
| Inconsistent or weaker than expected biological activity. | - Degradation of the compound in the stock solution or in the cell culture medium at 37°C.- Adsorption of the compound to plasticware. | - Prepare fresh stock solutions and working dilutions.- Minimize the time the compound is incubated in the cell culture medium by refreshing the medium with a freshly prepared compound at regular intervals for long-term experiments.- Perform a time-course experiment to assess the stability and activity of the compound over the duration of your assay (see Experimental Protocol below).- Consider using low-adsorption plasticware. |
| High background or off-target effects observed. | - Use of excessively high concentrations of the compound.- Presence of degradation products with off-target activities. | - Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest toxicity.- If instability is suspected, preparing fresh solutions immediately before use is crucial. |
Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (217.47 mM) | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended as it is hygroscopic.[1] |
| Water | 50 mg/mL (108.73 mM) | Ultrasonic treatment may be needed.[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Store under a nitrogen atmosphere.[1] |
| Stock Solution | -80°C | 6 months | Stored under a nitrogen atmosphere.[1] |
| Stock Solution | -20°C | 1 month | Stored under a nitrogen atmosphere.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium at 37°C.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as required for your experiments.
-
Sterile, nuclease-free microcentrifuge tubes or a 96-well plate.
-
37°C incubator with 5% CO₂.
-
Analytical method for quantifying DDP-38003 (e.g., HPLC-UV, LC-MS).
-
Cell-based assay to measure the biological activity of DDP-38003 (e.g., a cell viability assay using a sensitive cell line).
Procedure:
-
Preparation of Test Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution into your pre-warmed cell culture medium to the final working concentration you intend to use in your experiments. Ensure the final solvent concentration is minimal and non-toxic to your cells.
-
-
Incubation:
-
Aliquot the DDP-38003-containing medium into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
Prepare multiple aliquots to be analyzed at different time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
-
Sample Analysis (Chemical Stability):
-
At each time point, remove an aliquot and store it at -80°C until analysis.
-
Analyze the concentration of the parent DDP-38003 compound in each sample using a validated analytical method like HPLC-UV or LC-MS.
-
Plot the concentration of DDP-38003 as a function of time to determine its degradation rate and half-life in the cell culture medium.
-
-
Sample Analysis (Biological Activity):
-
At each time point, take an aliquot of the incubated DDP-38003-containing medium.
-
Use this medium to treat cells in a pre-plated biological assay.
-
As a control, use a freshly prepared solution of DDP-38003 at the same concentration.
-
Measure the biological response (e.g., inhibition of cell proliferation) and compare the activity of the incubated compound to that of the freshly prepared compound. A decrease in activity over time indicates degradation.
-
Visualizations
Caption: Workflow for determining the chemical and biological stability of DDP-38003.
Caption: DDP-38003 inhibits KDM1A, leading to changes in gene expression.
Caption: A logical guide to troubleshooting inconsistent experimental results.
References
DDP-38003 trihydrochloride storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of DDP-38003 trihydrochloride.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a novel and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), with an IC50 of 84 nM.[1][2][3][4] It has demonstrated anti-cancer properties in preclinical models.[2][3]
What is the mechanism of action?
This compound functions by inhibiting the enzymatic activity of KDM1A/LSD1.[1][2][3][4] This enzyme plays a crucial role in epigenetic regulation by demethylating specific lysine (B10760008) residues on histones, thereby influencing gene expression. Inhibition of KDM1A/LSD1 can lead to the re-expression of tumor suppressor genes and induce differentiation in cancer cells.
What are the primary research applications for this compound?
Given its mechanism of action, this compound is primarily used in cancer research, particularly in studies involving hematological malignancies like leukemia, where KDM1A/LSD1 is a validated therapeutic target.[2][3] It is also a valuable tool for studying the broader role of epigenetics in disease.
What are the recommended safety precautions when handling this compound?
As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the product's Safety Data Sheet (SDS).
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity.
| Form | Storage Condition | Duration | Special Instructions |
| Solid (Powder) | 4°C | Short-term | Store under a nitrogen atmosphere.[1][3] |
| -20°C | Up to 3 years | For long-term storage.[4] | |
| In Solvent | -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][3][4][5] |
| -20°C | 1 month | Store under nitrogen and away from moisture.[1][3][5] |
Solution Preparation Protocols
General Guidelines:
-
To prevent degradation, it is recommended to prepare solutions fresh for each experiment.[3]
-
If preparing a stock solution, it is crucial to aliquot it into single-use vials to minimize freeze-thaw cycles.[3][5]
-
For aqueous stock solutions, sterile filtration through a 0.22 µm filter is advised before use.[3]
-
Sonication may be necessary to fully dissolve the compound.[1][3][4]
In Vitro Stock Solution (e.g., 10 mM in DMSO):
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight is 459.84 g/mol .[1]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO. Note that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened bottle is recommended.[3][5]
-
Dissolution: Vortex and, if necessary, sonicate the solution until all the solid has dissolved.
-
Storage: Store the stock solution in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][3][5]
In Vivo Formulation (Example):
For oral administration in mouse models, a common formulation involves a multi-component solvent system.
-
Initial Dissolution: Dissolve this compound in 10% DMSO.
-
Vehicle Addition: Sequentially add the following components, ensuring complete mixing after each addition: 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Final Concentration: Adjust the final volume with saline to achieve the desired drug concentration for dosing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Compound | - Insufficient solvent- Inappropriate solvent- Compound has precipitated out of solution | - Increase the solvent volume.- Use sonication to aid dissolution.[1][3][4]- For DMSO stocks, ensure the use of fresh, anhydrous DMSO.[3][5]- Gently warm the solution. |
| Inconsistent Experimental Results | - Compound degradation due to improper storage- Multiple freeze-thaw cycles of stock solution- Inaccurate concentration of the working solution | - Always store the solid and stock solutions at the recommended temperatures and conditions.[1][2][3][4][5]- Prepare single-use aliquots of your stock solution.[3][5]- Prepare fresh working solutions for each experiment from a properly stored stock. |
| Precipitation in Aqueous Buffer | - Low solubility of the compound in the final buffer | - Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if tolerated by the experimental system. |
Visual Workflows
Caption: Workflow for proper storage and handling of this compound.
Caption: A logical workflow for troubleshooting experimental issues.
References
Technical Support Center: DDP-38003 Trihydrochloride Cytotoxicity in Non-Cancerous Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of DDP-38003 trihydrochloride on non-cancerous cell lines. This compound is a potent, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) with an IC50 of 84 nM.[1] While its anti-cancer properties are under investigation, understanding its impact on healthy, non-malignant cells is crucial for preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of KDM1A/LSD1, a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2][3] KDM1A/LSD1 is a key epigenetic regulator involved in transcriptional repression and activation.[3] By inhibiting KDM1A/LSD1, DDP-38003 can alter gene expression, leading to cell differentiation and reduced proliferation in cancer cells.[1][4]
Q2: What is the known cytotoxicity of this compound in non-cancerous cells?
A2: Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound on a wide range of non-cancerous cell lines. KDM1A/LSD1 plays essential roles in normal physiological processes, including development, differentiation, and the maintenance of stemness in various tissues.[5] Therefore, assessing the cytotoxicity of its inhibitors in non-cancerous cells is a critical step. Researchers should perform dose-response studies on relevant non-cancerous cell lines to determine the therapeutic window.
Q3: Which non-cancerous cell lines are recommended for initial cytotoxicity screening?
A3: The choice of cell line should be guided by the intended therapeutic application of the compound. For general toxicity screening, commonly used and well-characterized non-cancerous cell lines are recommended. Examples include:
-
Fibroblasts: Human foreskin fibroblasts (HFF), mouse embryonic fibroblasts (MEFs), or commercially available lines like WI-38 and MRC-5.
-
Epithelial cells: Human bronchial epithelial cells (BEAS-2B) or retinal pigment epithelial cells (ARPE-19).
-
Hepatocytes: Primary human hepatocytes or cell lines like HepaRG.
-
Renal cells: Human embryonic kidney cells (HEK293) or canine kidney cells (MDCK).
Q4: What are the potential off-target effects of this compound?
A4: As an inhibitor of a broadly expressed epigenetic regulator, DDP-38003 could have off-target effects. KDM1A/LSD1 is involved in numerous cellular processes, and its inhibition could potentially impact normal cell function.[5][6] It is advisable to include a panel of diverse non-cancerous cell lines in your assessment and consider monitoring for specific functional endpoints relevant to the cell type being studied.
Troubleshooting Guides
Problem 1: High background cytotoxicity in control (untreated) cells.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, within a low passage number, and not overgrown. Use fresh, pre-warmed culture medium. |
| Contamination (Mycoplasma, Bacteria, Fungi) | Regularly test cell cultures for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal growth. |
| Reagent or Media Issues | Use high-quality, sterile reagents and media. Test for endotoxin (B1171834) contamination in serum and media. |
| Harsh Cell Handling | Avoid excessive centrifugation speeds and vigorous pipetting to prevent cell membrane damage. |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Seeding Density | Use a hemocytometer or an automated cell counter to ensure consistent cell numbers are seeded in each well. |
| Inconsistent Incubation Times | Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition. |
| Compound Instability or Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitation in the stock solution or in the culture medium. |
| Edge Effects in Multi-well Plates | To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
Problem 3: No cytotoxic effect observed at expected concentrations.
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify the initial stock concentration and the dilution series. Ensure accurate pipetting. |
| Short Treatment Duration | The cytotoxic effects may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell Line Resistance | The chosen non-cancerous cell line may be inherently resistant to KDM1A/LSD1 inhibition. Consider testing a different, potentially more sensitive, non-cancerous cell line. |
| Assay Interference | The compound may interfere with the assay chemistry. Run a cell-free control with the compound and assay reagents to check for direct interactions. |
Data Presentation
Due to the limited public data on this compound cytotoxicity in non-cancerous cells, the following tables are provided as templates for presenting your experimental data.
Table 1: IC50 Values of this compound in Various Non-Cancerous Cell Lines
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) after 48h |
| HFF-1 | Fibroblast | Skin | [Insert your data here] |
| BEAS-2B | Epithelial | Bronchus | [Insert your data here] |
| HepG2 | Hepatocyte-like | Liver | [Insert your data here] |
| HEK293 | Epithelial-like | Kidney | [Insert your data here] |
Table 2: Comparison of Cytotoxicity in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h | Selectivity Index (IC50 Non-cancerous / IC50 Cancerous) |
| Cancerous | |||
| THP-1 | Leukemia | [Insert your data here] | |
| Non-Cancerous | |||
| HFF-1 | Fibroblast | [Insert your data here] | [Calculate based on your data] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
Complete cell culture medium (serum-free medium may be required for the assay period)
-
96-well plates
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Treat cells with the compound dilutions. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired time period.
-
Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity according to the kit's instructions.[7]
Mandatory Visualizations
Caption: KDM1A/LSD1 signaling and the impact of DDP-38003.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting logic for cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KDM1A - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of DDP-38003 trihydrochloride stock solutions
This technical support center provides guidance on the long-term stability of DDP-38003 trihydrochloride stock solutions, addressing common issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) and water are suitable solvents for preparing this compound stock solutions.[1][2] For in vitro experiments, DMSO is commonly used.[1][2] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[2][3][4]
Q2: What is the recommended storage condition and duration for this compound stock solutions?
A2: Prepared stock solutions of this compound in a suitable solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][5] It is recommended to store the solutions under a nitrogen atmosphere to minimize degradation.[1][2] To avoid repeated freeze-thaw cycles, which can lead to product inactivation, it is best practice to aliquot the stock solution into smaller, single-use volumes before storage.[2][3][4][5]
Q3: Can I store this compound stock solutions at 4°C?
A3: The solid form of this compound should be stored at 4°C under nitrogen.[1][2] However, for stock solutions, storage at 4°C is not recommended for long-term stability. The provided datasheets specify storage at -20°C or -80°C for optimal preservation of the compound's activity.[1][2][5]
Q4: My this compound solution appears cloudy or has precipitated after thawing. What should I do?
A4: If you observe precipitation or cloudiness in your stock solution upon thawing, gentle warming and/or sonication can be used to aid in redissolution.[2] Ensure the solution becomes clear before use in your experiments. To prevent this, ensure the initial dissolution was complete and consider preparing a fresh stock solution if the precipitate does not readily dissolve.
Q5: For in vivo experiments, should I prepare fresh solutions or can I use stored stock?
A5: For in vivo studies, it is highly recommended to prepare fresh working solutions on the day of use.[2] This practice ensures the highest potency and minimizes the risk of administering a degraded compound.
Long-Term Stability Data
The following table summarizes the recommended storage conditions and stability period for this compound stock solutions based on available data.
| Storage Temperature | Duration | Recommended Storage Conditions |
| -80°C | 6 months | Stored under nitrogen, aliquoted to avoid freeze-thaw cycles.[1][2][5] |
| -20°C | 1 month | Stored under nitrogen, aliquoted to avoid freeze-thaw cycles.[1][2][5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 459.84 g/mol .[1] To prepare a 10 mM stock solution, you will need 4.5984 mg of the compound per 1 mL of DMSO.
-
Weigh the compound: Carefully weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the tube vigorously until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1][2] The solution should be clear.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store appropriately: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][5] Ensure the tubes are tightly sealed and consider storing under a nitrogen atmosphere.
Visual Guides
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of stock solutions.
Troubleshooting Guide for Stock Solutions
Caption: Troubleshooting steps for precipitated stock solutions.
References
Validation & Comparative
DDP-38003 Trihydrochloride: A Comparative Analysis of a Novel KDM1A/LSD1 Inhibitor
In the landscape of epigenetic drug discovery, the lysine-specific demethylase 1A (KDM1A/LSD1) has emerged as a critical therapeutic target in oncology. This enzyme plays a pivotal role in tumorigenesis through the demethylation of histone and non-histone proteins, leading to the repression of tumor suppressor genes and the promotion of cancer cell proliferation and survival. A growing number of inhibitors targeting KDM1A/LSD1 are in various stages of preclinical and clinical development. This guide provides a comparative analysis of DDP-38003 trihydrochloride, a novel, orally available KDM1A/LSD1 inhibitor, against other prominent inhibitors in this class, supported by experimental data.
Biochemical Potency and Selectivity
This compound demonstrates potent inhibition of KDM1A/LSD1 with a reported half-maximal inhibitory concentration (IC50) of 84 nM.[1] This positions it among the more potent inhibitors of this enzyme. For comparison, a selection of other notable KDM1A/LSD1 inhibitors and their reported potencies are presented in Table 1. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in assay conditions.
Several of the clinical-stage inhibitors have been characterized for their selectivity against other flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases, such as monoamine oxidase A (MAO-A), MAO-B, and the KDM1A homolog, KDM1B/LSD2. High selectivity is a desirable attribute to minimize off-target effects. For instance, ORY-1001 is reported to be highly selective, with IC50 values greater than 100 µM for MAO-A/B and LSD2.[2] Similarly, GSK-LSD1 exhibits over 1000-fold selectivity against these related enzymes.[3]
Table 1: Comparison of in vitro potency of KDM1A/LSD1 inhibitors
| Inhibitor | Type | KDM1A/LSD1 IC50/Kᵢ | Selectivity Profile |
| DDP-38003 | Reversible | 84 nM[1] | Data not available |
| ORY-1001 (Iadademstat) | Irreversible | <20 nM[2][3] | >100 µM for MAO-A/B, LSD2[2] |
| GSK-2879552 | Irreversible | Kᵢ app = 1.7 µM[3] / EC50 = 137 nM[4] | Data not available |
| IMG-7289 (Bomedemstat) | Irreversible | Data not available | Data not available |
| INCB059872 | Irreversible | Data not available | Data not available |
| CC-90011 (Pulrodemstat) | Reversible | Data not available | Data not available |
| GSK-LSD1 | Irreversible | 16 nM[3] | >1000-fold vs MAO-A/B, LSD2[3] |
In Vitro and In Vivo Efficacy
DDP-38003 has demonstrated anti-cancer activity in preclinical models. In vitro, it is more effective at reducing the colony-forming ability and inducing differentiation of THP-1 acute myeloid leukemia (AML) cells compared to its 1R, 2S analogue.[5] In vivo, oral administration of DDP-38003 in a mouse leukemia model resulted in a significant, dose-dependent increase in survival.[1][5] At doses of 11.25 mg/kg and 22.50 mg/kg, the survival rate increased by 35% and 62%, respectively.[5] The half-life of DDP-38003 was determined to be 8 hours.[5]
Comparative in vivo data for other inhibitors highlights the therapeutic potential of targeting KDM1A/LSD1. For instance, ORY-1001 has shown significant anti-tumor activity in AML xenograft models.[6] Another reversible inhibitor, compound 15b, demonstrated significant and dose-dependent increases in the survival of mice in two different leukemia models, with survival increases of 29% and 70% at doses of 15 and 30 mg/kg, respectively.[7]
A study also investigated the combination of DDP-38003 with all-trans retinoic acid (ATRA) in an in vivo model.[1] While treatment with either DDP-38003 or ATRA alone prolonged the median survival of mice (37 and 49 days, respectively, compared to 21 days for the control group), the combination therapy significantly increased the therapeutic effect, with a median survival of 70 days.[1]
Mechanism of Action and Signaling Pathways
KDM1A/LSD1 primarily functions as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark associated with active gene transcription.[8] It can also act as a co-activator by demethylating H3K9me1/2 in the presence of certain nuclear receptors.[9] KDM1A/LSD1 is a key component of several repressive complexes, including the CoREST and NuRD complexes.[10]
The inhibition of KDM1A/LSD1 leads to the re-expression of silenced tumor suppressor genes, induction of cell differentiation, and cell cycle arrest.[11][12] KDM1A/LSD1 has been shown to cooperate with oncogenic transcription factors such as Gfi1 and MYCN to repress genes involved in neuronal differentiation in medulloblastoma and neuroblastoma, respectively.[13][14] Furthermore, KDM1A/LSD1 has been implicated in the regulation of key signaling pathways, including the mTOR and HIF-1α pathways.[13][15]
Caption: KDM1A/LSD1 signaling pathway and points of inhibition.
Experimental Protocols
The following are generalized protocols for key assays used in the evaluation of KDM1A/LSD1 inhibitors.
KDM1A/LSD1 Inhibitor Enzymatic Assay
This assay measures the ability of a compound to inhibit the demethylase activity of KDM1A/LSD1.
-
Reagent Preparation: Prepare assay buffer, purified KDM1A/LSD1 enzyme, a suitable substrate (e.g., a peptide with a methylated lysine), and the inhibitor compound at various concentrations.
-
Enzymatic Reaction:
-
Add the assay buffer, substrate, and diluted KDM1A/LSD1 enzyme to the wells of a microplate.
-
Add the inhibitor compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Add a detection reagent that generates a fluorescent or luminescent signal proportional to the amount of demethylated product.
-
Incubate at room temperature for a short period.
-
Measure the signal using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for a KDM1A/LSD1 enzymatic inhibitor assay.
Cell Viability Assay
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., THP-1) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the KDM1A/LSD1 inhibitor and a vehicle control in complete cell culture medium. Replace the medium in the wells with the medium containing the inhibitor or vehicle.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]
Caption: General workflow for a cell viability assay.
Conclusion
This compound is a potent, orally bioavailable KDM1A/LSD1 inhibitor with promising anti-cancer activity in preclinical models of leukemia. Its in vitro potency is comparable to that of several clinical-stage inhibitors. The in vivo data, particularly the significant increase in survival in a mouse leukemia model, underscores its therapeutic potential. While direct comparative studies are limited, the available data suggests that DDP-38003 is a valuable addition to the growing arsenal (B13267) of KDM1A/LSD1 inhibitors. Further investigation into its selectivity profile and efficacy in a broader range of cancer models, as well as head-to-head comparisons with other clinical candidates, will be crucial in defining its future clinical development path. The ability to combine effectively with other agents, such as ATRA, further enhances its potential as a component of novel cancer therapies.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Reversible Inhibitors of KDM1A Efficacious in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 13. KDM1A | Cancer Genetics Web [cancer-genetics.org]
- 14. Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Head-to-Head Comparison of LSD1 Inhibitors: DDP-38003 Trihydrochloride vs. GSK-LSD1
For researchers, scientists, and drug development professionals, the selection of a potent and selective tool compound is critical for elucidating the biological functions of therapeutic targets. This guide provides a comprehensive comparison of two prominent inhibitors of Lysine-specific demethylase 1 (LSD1/KDM1A): DDP-38003 trihydrochloride and GSK-LSD1.
Lysine-specific demethylase 1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention. Both this compound and GSK-LSD1 are potent inhibitors of LSD1, each with distinct characteristics that may influence their suitability for specific research applications.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and GSK-LSD1 based on available literature. It is important to note that these values may have been determined in different laboratories under varying experimental conditions.
| Parameter | This compound | GSK-LSD1 | Reference |
| Target | KDM1A/LSD1 | KDM1A/LSD1 | [1][2] |
| IC50 (LSD1 inhibition) | 84 nM | 16 nM | [1][2] |
| Mechanism of Action | Not specified as reversible or irreversible | Irreversible | [2] |
| Oral Availability | Orally available | Not specified | [1] |
Table 1: Biochemical Potency and General Characteristics. This table provides a side-by-side view of the biochemical potency against LSD1 and other key features of this compound and GSK-LSD1.
| Parameter | GSK-LSD1 | Reference |
| LSD2 | >1000-fold selective | [2] |
| MAO-A | >1000-fold selective | [2] |
| MAO-B | >1000-fold selective | [2] |
Table 2: Selectivity Profile of GSK-LSD1. This table details the selectivity of GSK-LSD1 against other closely related flavin-dependent amine oxidases. A direct comparative selectivity profile for this compound was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments cited in the evaluation of LSD1 inhibitors.
Protocol 1: LSD1 (KDM1A) Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-throughput format.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me2)
-
Europium-labeled anti-histone H3 antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.01% BSA, 0.01% Tween-20)
-
384-well low-volume microplates
-
Test compounds (this compound, GSK-LSD1)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of LSD1 enzyme to each well of the microplate, followed by the addition of the test compounds.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me2 peptide substrate.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the detection reagents (Europium-labeled antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665/620) and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.
Materials:
-
Cancer cell line of interest (e.g., THP-1 acute myeloid leukemia cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, GSK-LSD1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control and plot a dose-response curve to calculate the EC50 value.
Protocol 3: Western Blot for Histone Methylation
This method is used to assess the intracellular target engagement of LSD1 inhibitors by measuring changes in the methylation status of its substrate, H3K4.
Materials:
-
Cancer cell line of interest
-
Test compounds (this compound, GSK-LSD1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with the test compounds for a specified time (e.g., 24-48 hours).
-
Harvest the cells and extract total protein or histone proteins using the appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H3K4me2 overnight at 4°C. Also, probe for total Histone H3 as a loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels upon inhibitor treatment.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process for comparing these inhibitors, the following diagrams are provided.
Caption: LSD1 removes activating methyl marks from H3K4, leading to transcriptional repression of tumor suppressor genes. DDP-38003 and GSK-LSD1 inhibit this activity.
Caption: A generalized experimental workflow for the head-to-head comparison of LSD1 inhibitors, encompassing biochemical and cellular assays.
Conclusion
Both this compound and GSK-LSD1 are valuable research tools for investigating the role of LSD1 in health and disease. GSK-LSD1 demonstrates higher in vitro potency with an IC50 of 16 nM and is a well-characterized irreversible inhibitor with excellent selectivity against other FAD-dependent amine oxidases.[2] this compound is also a potent LSD1 inhibitor with an IC50 of 84 nM and has the reported advantage of being orally available.[1]
The choice between these two inhibitors will depend on the specific experimental needs. For studies requiring a highly potent and selective irreversible inhibitor to achieve sustained target engagement, GSK-LSD1 is an excellent choice. For in vivo studies where oral administration is preferred, this compound presents a viable option. Researchers should carefully consider the data presented and the experimental context when selecting the most appropriate LSD1 inhibitor for their studies. Further head-to-head comparative studies under identical experimental conditions would be beneficial to provide a more definitive assessment of their relative performance.
References
DDP-38003 Trihydrochloride vs. Tranylcypromine Derivatives: A Comparative Guide for LSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DDP-38003 trihydrochloride and various tranylcypromine (B92988) derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in informed decision-making for research and development.
Executive Summary
This compound is a novel, orally available, and selective inhibitor of LSD1.[1][2][3][4][5][6][7][8] Tranylcypromine, an established monoamine oxidase (MAO) inhibitor, also exhibits LSD1 inhibitory activity, which has spurred the development of numerous tranylcypromine-based derivatives with enhanced potency and selectivity for LSD1. This guide presents a comparative analysis of their performance based on available preclinical data.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activities of this compound, tranylcypromine, and selected tranylcypromine derivatives against LSD1 and the homologous monoamine oxidases A and B (MAO-A and MAO-B).
| Compound | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity for LSD1 over MAO-A | Selectivity for LSD1 over MAO-B | Reference |
| DDP-38003 | 84 | >30 (weak inhibition) | >30 (no activity) | >357-fold | >357-fold | [1] |
| Tranylcypromine | 20,700 | 2.3 | 0.95 | ~0.1-fold | ~0.05-fold | [9] |
| ORY-1001 (Iadademstat) | 18 | >100 | >100 | >5555-fold | >5555-fold | [10] |
| GSK2879552 | 24 | >100 | >100 | >4167-fold | >4167-fold | [11] |
| INCB059872 | - | - | - | Potent and Selective | Potent and Selective | [12] |
| MC3340 | 90 | Selective over MAOs | Selective over MAOs | - | - | [6] |
| MC3288 | 32 | - | - | - | - | [6] |
| MC3382 | 40 | - | - | - | - | [6] |
Note: IC₅₀ values are sourced from different studies and should be used for relative comparison. The selectivity is calculated as (IC₅₀ MAO / IC₅₀ LSD1).
In Vivo Efficacy in Leukemia Models
This table presents available in vivo data for DDP-38003 and other LSD1 inhibitors in mouse models of acute myeloid leukemia (AML).
| Compound | Cancer Model | Mouse Strain | Dosing Regimen | Key Efficacy Readouts | Reference |
| DDP-38003 | Murine Acute Promyelocytic Leukemia | CD-1 | 11.25 and 22.50 mg/kg, oral, 3 days/week for 3 weeks | 35% and 62% increased survival, respectively | [1][4] |
| GSK-LSD1 | MLL-AF9 AML | - | 0.5 mg/kg, daily for 14 days | Decreased leukemic allele burden | [13] |
| INCB059872 + ATRA | THP-1 Xenograft (AML) | - | Oral administration | Enhanced tumor growth reduction compared to monotherapy | [12] |
| INCB (unspecified) | MLL-AF9 AML | - | Oral formulation | Induced differentiation, reduced blast count, prolonged survival | [11] |
Experimental Protocols
LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5), recombinant human LSD1/CoREST complex, horseradish peroxidase (HRP), Amplex Red reagent, and the dimethylated histone H3 peptide substrate (e.g., H3K4me2).
-
Compound Preparation : Prepare serial dilutions of the test compounds (DDP-38003 or tranylcypromine derivatives) in the assay buffer.
-
Assay Procedure :
-
In a 96-well plate, add the LSD1 enzyme to wells containing the inhibitor dilutions and pre-incubate.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add HRP and Amplex Red to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C).
-
The H₂O₂ byproduct of the demethylation reaction is used by HRP to oxidize Amplex Red into the highly fluorescent resorufin.
-
Measure the fluorescence intensity over time using a microplate reader (e.g., excitation 530-560 nm, emission 590 nm).
-
-
Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.
MAO-A and MAO-B Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of compounds against MAO-A and MAO-B using a fluorometric method.
-
Reagent Preparation : Prepare assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4), recombinant human MAO-A and MAO-B enzymes, and the substrate kynuramine (B1673886).
-
Compound Preparation : Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Procedure :
-
In a 96-well plate, add the respective MAO enzyme (A or B) to wells containing the inhibitor dilutions.
-
Pre-incubate the enzyme and inhibitor mixture.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate at 37°C.
-
Stop the reaction with a basic solution (e.g., NaOH).
-
The fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader (e.g., excitation ~320 nm, emission ~400 nm).
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the inhibitor concentrations to determine the IC₅₀ value.
In Vivo Xenograft Model for AML
This protocol outlines a general procedure for evaluating the in vivo efficacy of LSD1 inhibitors in a subcutaneous xenograft mouse model.
-
Cell Culture : Culture a human AML cell line (e.g., THP-1, MV4-11) under standard conditions.
-
Animal Model : Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation : Subcutaneously inject a suspension of the AML cells into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment : Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., DDP-38003) and vehicle control according to the specified dosing regimen (e.g., oral gavage).
-
Efficacy Evaluation :
-
Continue to monitor tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for histone methylation marks).
-
Monitor animal survival.
-
-
Data Analysis : Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy. Analyze survival data using Kaplan-Meier curves.
Mandatory Visualization
Caption: Simplified signaling pathway of LSD1 inhibition.
Caption: General experimental workflow for LSD1 inhibitor evaluation.
References
- 1. DDP-38003 dihydrochloride | 1831167-98-6 | Histone Demethylase | MOLNOVA [molnova.com]
- 2. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ascopubs.org [ascopubs.org]
- 11. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
Validating KDM1A/LSD1 Target Engagement of DDP-38003 Trihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DDP-38003 trihydrochloride, a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), with other clinical-stage LSD1 inhibitors. The following sections detail the biochemical and cellular activities of these compounds, provide established experimental protocols for their evaluation, and illustrate the key signaling pathways involved.
Data Presentation: Quantitative Comparison of KDM1A/LSD1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of DDP-38003 and a selection of other KDM1A/LSD1 inhibitors currently in clinical development. This data facilitates an objective comparison of their target engagement and functional effects.
Table 1: Biochemical Potency and Selectivity of KDM1A/LSD1 Inhibitors
| Compound | KDM1A/LSD1 IC50 (nM) | LSD2 IC50 (μM) | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
| DDP-38003 | 84[1][2][3] | >100 | >100 | >100 |
| ORY-1001 (Iadademstat) | <20[4] | >100 | >100 | >100 |
| GSK-2879552 | 24 | >100 | >100 | >100 |
| IMG-7289 (Bomedemstat) | Not Reported | Not Reported | Not Reported | Not Reported |
| INCB059872 | Not Reported | Not Reported | Not Reported | Not Reported |
| CC-90011 (Pulrodemstat) | 0.25[5] | >100 | >100 | >100 |
Table 2: Cellular Activity of KDM1A/LSD1 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Compound | Cell Line | Cellular Effect | EC50 (nM) |
| DDP-38003 | THP-1 | Reduces colony formation, induces differentiation[1][2][3] | Not Reported |
| ORY-1001 (Iadademstat) | THP-1 | Induces differentiation (CD11b expression)[4] | <1 |
| GSK-2879552 | AML cell lines | Potent anti-proliferative effects[4] | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the target engagement and cellular effects of KDM1A/LSD1 inhibitors.
KDM1A/LSD1 Enzymatic Inhibition Assay (Fluorescence-Based)
This assay quantifies the enzymatic activity of KDM1A/LSD1 and the inhibitory potential of compounds like DDP-38003.
Principle: The demethylation of a synthetic substrate by KDM1A/LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be measured.
Materials:
-
Recombinant human KDM1A/LSD1
-
KDM1A/LSD1 substrate (e.g., H3K4me1/2 peptide)
-
DDP-38003 and other test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of DDP-38003 and other inhibitors in DMSO.
-
Add diluted compounds to the wells of a 384-well plate. Include a DMSO-only control.
-
Add recombinant KDM1A/LSD1 enzyme to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a substrate mix containing the H3K4me1/2 peptide, HRP, and Amplex Red.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Viability Assay (CellTiter-Glo®)
This assay determines the effect of KDM1A/LSD1 inhibitors on the proliferation of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
AML cell line (e.g., THP-1)
-
Cell culture medium
-
DDP-38003 and other test inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treat cells with a serial dilution of DDP-38003 or other inhibitors. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular context.[6][7][8][9]
Principle: The binding of a ligand (e.g., DDP-38003) to its target protein (KDM1A/LSD1) can increase the protein's thermal stability.[6] This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble KDM1A/LSD1 remaining.
Materials:
-
AML cell line (e.g., THP-1)
-
DDP-38003 or other test inhibitors
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-KDM1A/LSD1 antibody
Procedure:
-
Treat THP-1 cells with DDP-38003 or a vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble KDM1A/LSD1 in each sample by Western blotting using an anti-KDM1A/LSD1 antibody.
-
Quantify the band intensities and plot the percentage of soluble KDM1A/LSD1 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the effect of KDM1A/LSD1 inhibition on histone methylation at specific gene promoters.
Principle: Proteins and DNA in living cells are cross-linked. The cells are then lysed, and the DNA is sheared. An antibody specific to KDM1A/LSD1 or a specific histone modification (e.g., H3K4me2) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and quantified by qPCR.
Materials:
-
AML cell line (e.g., THP-1)
-
DDP-38003 or other test inhibitors
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibodies for KDM1A/LSD1 and H3K4me2
-
Protein A/G magnetic beads
-
Wash and elution buffers
-
qPCR reagents and primers for target gene promoters (e.g., CD11b, CD86)
Procedure:
-
Treat THP-1 cells with DDP-38003 or a vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA.
-
Immunoprecipitate the chromatin with an anti-H3K4me2 antibody (or anti-KDM1A antibody).
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR to quantify the enrichment of target gene promoter DNA. An increase in H3K4me2 levels at the promoters of KDM1A target genes following inhibitor treatment indicates target engagement and functional consequence.
Mandatory Visualizations
KDM1A/LSD1 Signaling Pathway in Cancer
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Publications — CETSA [cetsa.org]
- 9. researchgate.net [researchgate.net]
Confirming DDP-38003 Trihydrochloride's Impact on H3K4me2 Levels: A Comparative Guide
For researchers and drug development professionals investigating epigenetic modulators, confirming the cellular activity of compounds like DDP-38003 trihydrochloride is a critical step. This compound is a potent and orally available inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3][4] Inhibition of KDM1A/LSD1 is expected to lead to an increase in the levels of H3K4me2, a histone mark generally associated with transcriptionally active or poised gene promoters.[5][6]
This guide provides a comparative overview of this compound and other KDM1A/LSD1 inhibitors, along with detailed experimental protocols to quantitatively assess their effects on H3K4me2 levels.
Comparative Analysis of KDM1A/LSD1 Inhibitors
The following table summarizes the inhibitory activity of this compound and selected alternative compounds against KDM1A/LSD1. While direct comparative studies on H3K4me2 levels are not always available, the half-maximal inhibitory concentration (IC50) against the target enzyme provides a primary metric for potency.
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | KDM1A/LSD1 | 84[1][2][3][4] | Orally available, exhibits in vivo efficacy in mouse leukemia models.[1][3][7] |
| ORY-1001 (Iadademstat) | KDM1A/LSD1 | <20 | Irreversible inhibitor, in clinical trials for acute leukemia.[8] |
| GSK2879552 | KDM1A/LSD1 | 17.7 | Irreversible inhibitor, has been in clinical trials for AML and SCLC.[8] |
| SP2509 (Seclidemstat) | KDM1A/LSD1 | 13 | Reversible, non-competitive inhibitor; shows synergy with other anticancer agents.[8] |
| INCB059872 | KDM1A/LSD1 | 24 | Reversible inhibitor. |
| Pulrodemstat (CC-90011) | KDM1A/LSD1 | Potent and selective | Reversible inhibitor leading to an increase in H3K4me2 and H3K9me2.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of KDM1A/LSD1 inhibition by DDP-38003 and the general workflow for assessing changes in H3K4me2 levels.
Detailed Experimental Protocols
To rigorously confirm the effect of this compound on H3K4me2 levels, a combination of the following methods is recommended.
Western Blotting for Global H3K4me2 Analysis
Western blotting provides a straightforward method to assess global changes in H3K4me2 levels.
a. Cell Culture and Treatment:
-
Culture cells of interest to approximately 80% confluency.
-
Treat cells with a dose-range of this compound (and/or alternative inhibitors) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
b. Histone Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Perform histone extraction using a commercial kit or a standard acid extraction protocol.[5]
-
For acid extraction, lyse cells, isolate nuclei, and resuspend the nuclear pellet in 0.2 M sulfuric acid. Incubate for at least 4 hours at 4°C with rotation. Centrifuge to pellet debris and collect the supernatant containing acid-soluble histones.[5]
c. SDS-PAGE and Electrotransfer:
-
Quantify histone concentration using a Bradford or BCA assay.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.[9]
-
Load equal amounts of histone extract (10-20 µg) onto a 15% SDS-polyacrylamide gel for better resolution of low molecular weight histones.[5][10]
-
Perform electrophoresis and then transfer proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2 (e.g., Invitrogen 710796) and a primary antibody for a loading control (e.g., total Histone H3).[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
e. Detection and Analysis:
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K4me2 signal to the total Histone H3 signal to account for loading variations.[5]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Genome-Wide Localization
ChIP-seq can identify specific genomic regions where H3K4me2 levels change upon treatment with DDP-38003.[12]
a. Cell Treatment and Cross-linking:
-
Treat cells as described for Western blotting.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature. Quench with glycine.[12]
b. Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Shear chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is crucial.[12]
c. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Save an aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with an anti-H3K4me2 antibody or a negative control IgG.[12]
-
Capture the antibody-chromatin complexes with protein A/G beads.
d. DNA Purification and Library Preparation:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction or a commercial kit.
-
Prepare sequencing libraries from the ChIP and input DNA.[12]
e. Sequencing and Data Analysis:
-
Perform next-generation sequencing.
-
Align reads to a reference genome.
-
Use software like MACS2 for peak calling to identify regions of H3K4me2 enrichment.
-
Perform differential binding analysis to identify regions with significant changes in H3K4me2 levels between treated and control samples.[12]
Mass Spectrometry for Global Histone Modification Profiling
Mass spectrometry offers a highly quantitative and unbiased method to assess changes in the abundance of various histone modifications simultaneously.[13][14]
a. Histone Extraction and Digestion:
-
Extract histones as described for Western blotting.
-
For bottom-up proteomics, histones are typically chemically derivatized (e.g., propionylation) to block lysine residues, followed by digestion with an enzyme like trypsin, which will then only cleave at arginine residues. This results in longer peptides that are more suitable for mass spectrometry analysis.[15][16]
b. LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).[13]
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragments.
c. Data Analysis:
-
The fragmentation spectra are used to identify the peptide sequences and their post-translational modifications.
-
The relative abundance of peptides with and without the H3K4me2 modification can be quantified by comparing the signal intensities between DDP-38003-treated and control samples.[17] This allows for a precise measurement of the change in the percentage of total H3 that is dimethylated at K4.
By employing these methodologies, researchers can robustly confirm and quantify the effect of this compound on H3K4me2 levels, and objectively compare its performance against other KDM1A/LSD1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DDP-38003 dihydrochloride | 1831167-98-6 | Histone Demethylase | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Counteracting H3K4 methylation modulators Set1 and Jhd2 co-regulate chromatin dynamics and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 10. researchgate.net [researchgate.net]
- 11. H3K4me2 Recombinant Superclonal Antibody, ChIP-Verified (710796) [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 14. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. biology.stackexchange.com [biology.stackexchange.com]
DDP-38003 Trihydrochloride: A Comparative Analysis of its Selectivity Profile Against Other Demethylases
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of DDP-38003 trihydrochloride in comparison to other demethylase inhibitors, supported by experimental data.
This compound has emerged as a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in various cancers. With a half-maximal inhibitory concentration (IC50) of 84 nM for KDM1A/LSD1, this compound has demonstrated promising in vivo efficacy in preclinical leukemia models.[1][2] A crucial aspect of its potential as a therapeutic agent and a research tool is its selectivity profile against other demethylase enzymes. This guide provides a comparative analysis of this compound's selectivity, placing its performance in context with other known KDM1A/LSD1 inhibitors.
Quantitative Selectivity Profile of Demethylase Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other prominent KDM1A/LSD1 inhibitors against a panel of related demethylase enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value indicates lower potency and, in the context of off-target enzymes, higher selectivity.
| Inhibitor | KDM1A/LSD1 IC50 (nM) | LSD2 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Fold Selectivity (LSD2/LSD1) | Fold Selectivity (MAO-A/LSD1) | Fold Selectivity (MAO-B/LSD1) |
| This compound | 84 | >100 | >100 | 12.5 | >1190 | >1190 | 149 |
| Iadademstat (ORY-1001) | <20 | High selectivity | High selectivity | High selectivity | Not specified | Not specified | Not specified |
| Pulrodemstat (CC-90011) | 0.25 | >10 | >10 | >10 | >40,000 | >40,000 | >40,000 |
| Seclidemstat (SP-2577) | 13 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| GSK2879552 | Potent | Selective | Selective | Selective | Not specified | Not specified | Not specified |
| INCB059872 | Potent | Selective | Selective | Selective | Not specified | Not specified | Not specified |
| Bomedemstat (IMG-7289) | Potent | Selective | Selective | Selective | Not specified | Not specified | Not specified |
| Tranylcypromine (B92988) | ~200,000 | Not specified | Potent | Potent | Not specified | Not specified | Not specified |
Note: "Not specified" indicates that the precise IC50 values were not available in the reviewed literature. "High selectivity" is stated in the source, but a quantitative value is not provided.
Experimental Protocols
The determination of the inhibitory activity and selectivity of this compound and the comparator compounds involves robust biochemical assays. The following is a summary of a typical experimental protocol used to determine IC50 values for KDM1A/LSD1 and other amine oxidases.
KDM1A/LSD1 Inhibition Assay
A common method for assessing KDM1A/LSD1 activity is a horseradish peroxidase (HRP)-coupled assay. This assay measures the hydrogen peroxide produced during the demethylation reaction.
Workflow for KDM1A/LSD1 Inhibition Assay
Caption: Workflow for determining KDM1A/LSD1 inhibitory activity.
Materials:
-
Recombinant human KDM1A/LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
This compound or other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or a similar fluorescent probe)
-
Quench solution (e.g., a strong acid)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Varying concentrations of the test inhibitor are pre-incubated with the KDM1A/LSD1 enzyme in the assay buffer.
-
The demethylation reaction is initiated by the addition of the H3K4me2 peptide substrate.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A detection reagent mixture containing HRP and Amplex Red is added. The HRP catalyzes the reaction between the hydrogen peroxide byproduct of the demethylation and Amplex Red, producing the fluorescent product, resorufin.
-
The reaction is stopped using a quench solution.
-
The fluorescence is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MAO-A and MAO-B Inhibition Assays
The inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is typically assessed using a similar HRP-coupled assay, with specific substrates for each enzyme (e.g., p-tyramine for MAO-A and benzylamine (B48309) for MAO-B). The protocol is analogous to the KDM1A/LSD1 assay, substituting the specific MAO enzyme and its corresponding substrate.
KDM1A/LSD1 Signaling Pathways
KDM1A/LSD1 is a critical regulator of gene expression and is involved in numerous cellular signaling pathways. Its primary function is to remove methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively. Dysregulation of KDM1A/LSD1 activity is implicated in cancer development and progression through its influence on key oncogenic pathways.
Caption: KDM1A/LSD1 signaling pathways and the point of intervention for DDP-38003.
KDM1A has been shown to be a component of several transcriptional repressor complexes.[3] For instance, it can be recruited to target gene promoters by transcription factors to repress gene expression. KDM1A has been implicated in the regulation of the Wnt/β-catenin and Notch signaling pathways, both of which are crucial for embryonic development and are frequently dysregulated in cancer, contributing to uncontrolled cell proliferation and the maintenance of a cancer stem cell phenotype. Furthermore, KDM1A is involved in the DNA damage response, where it is recruited to sites of DNA damage.[3]
Conclusion
This compound is a potent inhibitor of KDM1A/LSD1 that exhibits a favorable selectivity profile against the closely related amine oxidases MAO-A, MAO-B, and LSD2. Its high potency for KDM1A/LSD1, coupled with significant selectivity over other demethylases, suggests that it is a valuable tool for studying the biological functions of KDM1A/LSD1 and a promising candidate for further therapeutic development. The comparative data presented in this guide highlights the superior selectivity of this compound over the non-selective inhibitor tranylcypromine and provides a benchmark for its evaluation against other next-generation KDM1A/LSD1 inhibitors. Further studies are warranted to explore its selectivity against a broader panel of histone and non-histone demethylases to fully characterize its off-target profile.
References
Comparative Guide to the Cross-Reactivity Profile of DDP-38003 trihydrochloride, a KDM1A/LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of DDP-38003 trihydrochloride, a potent and orally available inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). The performance of DDP-38003 is compared with other notable LSD1 inhibitors, supported by available experimental data.
This compound is a novel, irreversible inhibitor of KDM1A with a reported IC50 of 84 nM.[1][2][3] Its mechanism of action is based on a tranylcypromine (B92988) (TCP) scaffold, which is known to covalently modify the FAD cofactor in the active site of LSD1.[4][5][6] Understanding the selectivity of DDP-38003 is crucial for predicting potential off-target effects and ensuring its utility as a specific research tool and a potential therapeutic agent.
Comparison of In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory potency of DDP-38003 and selected alternative LSD1 inhibitors against their primary target (KDM1A/LSD1) and key off-targets from the same family of FAD-dependent amine oxidases (KDM1B/LSD2, MAO-A, and MAO-B).
| Compound | KDM1A/LSD1 IC50 | KDM1B/LSD2 Inhibition | MAO-A Inhibition | MAO-B Inhibition | Reference |
| DDP-38003 | 84 nM | IC50 > 30 µM | Weakly inhibits | IC50 > 30 µM | [7] |
| ORY-1001 (Iadademstat) | < 20 nM | > 100 µM | > 100 µM | > 100 µM | [8][9] |
| GSK2879552 | ~20-24 nM | Highly selective vs MAOs | Highly selective vs MAOs | Highly selective vs MAOs | [8][10][11] |
| SP-2509 (Seclidemstat precursor) | Reversible inhibitor | - | - | - | [12] |
| Tranylcypromine (TCP) | ~2 µM | Potent inhibitor | Potent inhibitor | Potent inhibitor | [5] |
Data for KDM1B/LSD2 and MAO inhibition for some compounds are presented qualitatively where specific IC50 values were not available in the searched literature. A comprehensive cross-reactivity panel for DDP-38003 against a broader range of targets (e.g., kinases, GPCRs, ion channels) is not publicly available at the time of this guide's compilation.
Experimental Protocols
KDM1A/LSD1 Inhibition Assay (General Protocol)
A common method for determining the potency of LSD1 inhibitors is a horseradish peroxidase (HRP)-coupled enzymatic assay.
-
Reagents and Materials: Recombinant human KDM1A/LSD1-CoREST complex, HRP, Amplex Red, dimethylated histone H3 peptide substrate (e.g., H3K4me2), and the test compound.
-
Procedure:
-
The test compound is serially diluted and incubated with the KDM1A/LSD1-CoREST complex.
-
The enzymatic reaction is initiated by the addition of the H3K4me2 peptide substrate.
-
The reaction produces formaldehyde (B43269) as a byproduct of demethylation.
-
HRP, in the presence of Amplex Red, reacts with formaldehyde to produce the fluorescent product resorufin.
-
The fluorescence is measured at an excitation/emission wavelength of approximately 530/590 nm.
-
IC50 values are calculated from the dose-response curves.
-
Selectivity Assays (MAO-A, MAO-B, KDM1B/LSD2)
Similar enzymatic assays are employed to assess the inhibitory activity against related FAD-dependent amine oxidases, substituting the respective enzyme and its specific substrate.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of DDP-38003's action and the methodologies used for its characterization, the following diagrams are provided.
Discussion
This compound is a potent inhibitor of KDM1A/LSD1.[1][2][3] Based on available data, it demonstrates good selectivity against the closely related FAD-dependent enzymes KDM1B/LSD2 and MAO-B, with weak inhibition of MAO-A.[7] This selectivity profile is generally favorable when compared to the non-selective inhibitor tranylcypromine.[5]
However, a comprehensive understanding of DDP-38003's off-target effects is limited by the lack of publicly available data from broad panel screening (e.g., against a kinase panel). The tranylcypromine scaffold, while effective for LSD1 inhibition, has been associated with off-target activities in some analogs.[4][5] Therefore, researchers should exercise caution and consider performing their own comprehensive selectivity profiling to fully characterize the effects of DDP-38003 in their experimental systems.
In comparison, other clinical-stage LSD1 inhibitors like ORY-1001 and GSK2879552 have been reported to possess high selectivity against MAO-A and MAO-B.[8][9][10][11] For studies requiring a highly selective tool compound with a well-documented off-target profile, these alternatives may be considered.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of publication. It is not a substitute for independent experimental verification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DDP-38003 dihydrochloride | 1831167-98-6 | Histone Demethylase | MOLNOVA [molnova.com]
- 8. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial Dysfunction Is a Driver of SP-2509 Drug Resistance in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: DDP-38003 Trihydrochloride versus its 1R, 2S Analogue in KDM1A/LSD1 Inhibition
A comprehensive analysis of the potent KDM1A/LSD1 inhibitor, DDP-38003 trihydrochloride, reveals its superior efficacy in biochemical and cellular assays when compared to its 1R, 2S stereoisomer. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to inform future research and development in epigenetic cancer therapy.
This compound, the (1S, 2R) enantiomer of its chemical series, has emerged as a highly potent, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2] This enzyme plays a crucial role in tumorigenesis through the epigenetic regulation of gene expression. In contrast, its 1R, 2S analogue has demonstrated significantly lower activity. This comparison guide delves into the quantitative differences in their inhibitory activities and cellular effects, providing a clear rationale for the selection of DDP-38003 as a lead compound for further investigation.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy parameters of this compound and its 1R, 2S analogue.
| Parameter | This compound (1S, 2R) | 1R, 2S Analogue | Reference |
| KDM1A/LSD1 Inhibition (IC50) | 84 nM | Less Active | [1][2] |
| THP-1 Cell Colony Formation | More Active | Less Active | [1][2] |
| THP-1 Cell Differentiation | More Active | Less Active | [1][2] |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
KDM1A/LSD1 Biochemical Assay
This assay quantifies the enzymatic inhibitory activity of the compounds against purified KDM1A/LSD1.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human KDM1A/LSD1 enzyme and a synthetic peptide substrate (e.g., H3K4me2) are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound and its 1R, 2S analogue are serially diluted to a range of concentrations.
-
Reaction Initiation: The enzyme, substrate, and each compound dilution are incubated together to allow for the demethylation reaction to occur. A control reaction without any inhibitor is also included.
-
Detection: The reaction is stopped, and the product is detected using a suitable method, such as a coupled-enzyme assay that produces a fluorescent or luminescent signal proportional to the amount of demethylation.
-
Data Analysis: The signal from each concentration is normalized to the control, and the IC50 value is calculated by fitting the data to a dose-response curve.
THP-1 Cell Colony Formation Assay
This assay assesses the ability of the compounds to inhibit the clonogenic survival of the human acute myeloid leukemia (AML) cell line, THP-1.
Protocol:
-
Cell Culture: THP-1 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its 1R, 2S analogue for a specified period.
-
Plating: After treatment, a defined number of viable cells are plated in a semi-solid medium (e.g., methylcellulose-based medium) that supports colony formation.
-
Incubation: The plates are incubated for a period of 10-14 days to allow for colony growth.
-
Colony Staining and Counting: Colonies are stained with a solution such as crystal violet and counted manually or using an automated colony counter.
-
Data Analysis: The number of colonies in the treated groups is compared to the untreated control to determine the inhibition of colony formation.
THP-1 Cell Differentiation Assay
This assay evaluates the potential of the compounds to induce differentiation of THP-1 monocytic cells into a more mature macrophage-like phenotype.
Protocol:
-
Cell Culture and Treatment: THP-1 cells are cultured and treated with different concentrations of this compound or its 1R, 2S analogue.
-
Incubation: The cells are incubated with the compounds for a period of 48-72 hours to allow for differentiation to occur.
-
Marker Analysis: Cell differentiation is assessed by measuring the expression of specific cell surface markers, such as CD11b or CD86, using flow cytometry.
-
Data Analysis: The percentage of cells expressing the differentiation markers in the treated groups is compared to the untreated control to quantify the induction of differentiation.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: KDM1A/LSD1 signaling pathway in cancer and the inhibitory action of DDP-38003.
Caption: Experimental workflow for comparing the efficacy of DDP-38003 and its analogue.
References
Validating the Downstream Effects of DDP-38003 Trihydrochloride Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DDP-38003 trihydrochloride, a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), against other known LSD1 inhibitors.[1] The objective is to offer a clear perspective on its performance based on available preclinical data, focusing on its downstream effects on histone methylation, cell differentiation, and in vivo efficacy.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of KDM1A/LSD1 with a reported IC50 of 84 nM.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine (B10760008) 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). By inhibiting LSD1, DDP-38003 is expected to lead to an accumulation of these methylation marks, resulting in changes in gene expression that can induce cell differentiation and inhibit tumor growth. This makes it a promising candidate for cancer therapy, particularly in hematological malignancies like acute myeloid leukemia (AML).
Comparative Analysis of Downstream Effects
This section compares the reported downstream effects of this compound with other well-characterized LSD1 inhibitors. It is important to note that the data presented is compiled from various studies and may not represent head-to-head comparisons under identical experimental conditions.
Biochemical Potency
| Compound | Target | IC50 (nM) | Mechanism of Action |
| DDP-38003 | LSD1 | 84[1] | Not explicitly stated |
| ORY-1001 (Iadademstat) | LSD1 | < 1 (in vitro differentiation of AML cells)[2] | Covalent and highly selective |
| GSK2879552 | LSD1 | Potent inactivator | Irreversible |
| INCB059872 | LSD1 | 18 | Irreversible, forms a covalent adduct with the FAD cofactor |
Cellular Differentiation in Acute Myeloid Leukemia (AML)
LSD1 inhibition is known to promote the differentiation of AML cells. This is often measured by the upregulation of cell surface markers such as CD11b and CD86.
| Compound | Cell Line | Effect on Differentiation Markers |
| DDP-38003 | THP-1 | Induces differentiation (more active than its 1R, 2S analogue)[1] |
| ORY-1001 (Iadademstat) | THP-1 | Potent induction of CD11b expression |
| GSK2879552 | AML cell lines | Promotes differentiation, enhanced with ATRA |
| General LSD1 Inhibition | Leukemic cells | Increases expression of CD11b and CD86 |
In Vivo Efficacy in Leukemia Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of LSD1 inhibitors.
| Compound | Animal Model | Dosing | Key Outcomes |
| DDP-38003 | Mouse leukemia model | 11.25 and 22.50 mg/kg, orally | Increased survival rate by 35% and 62%, respectively[1] |
| DDP-38003 + Rapamycin | PDX model of AML | Not specified | Significantly reduced leukemic cells in peripheral blood compared to vehicle and DDP-38003 alone[3] |
| GSK2879552 + ATRA | Not specified | Not specified | More robust anti-leukemic activity than either treatment alone[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess the downstream effects of LSD1 inhibitors.
Western Blot for Histone Methylation
This protocol is used to determine the global changes in histone methylation levels upon treatment with an LSD1 inhibitor.
-
Cell Culture and Treatment: Plate AML cells (e.g., THP-1, MOLM-13) at a suitable density and treat with this compound at various concentrations for a specified time (e.g., 48-96 hours). Include a vehicle-treated control.
-
Histone Extraction: Harvest cells and isolate histones using a commercial histone extraction kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an 18% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 levels.
Flow Cytometry for Cell Differentiation Markers
This protocol is used to quantify the percentage of differentiated cells in a population following treatment.
-
Cell Culture and Treatment: Treat AML cells with this compound as described above.
-
Cell Staining:
-
Harvest the cells and wash them with PBS containing 1% BSA.
-
Resuspend the cells in the staining buffer.
-
Add fluorochrome-conjugated antibodies against cell surface markers of myeloid differentiation (e.g., CD11b, CD86) and incubate for 30 minutes on ice in the dark.
-
Include isotype controls to account for non-specific antibody binding.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies and resuspend them in PBS.
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells positive for the differentiation markers in the treated versus control groups.
In Vivo Efficacy Study in a Mouse Leukemia Model
This protocol outlines a general procedure for assessing the anti-tumor activity of an LSD1 inhibitor in vivo.
-
Animal Model: Use an appropriate mouse model of leukemia, such as a patient-derived xenograft (PDX) model or a model established with a human AML cell line.
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle for oral administration (e.g., 40% PEG 400 in 5% glucose solution).[1]
-
Administer the drug orally at predetermined doses and schedules.
-
-
Monitoring and Data Collection:
-
Monitor the health and body weight of the mice regularly.
-
Measure tumor burden by methods such as bioluminescence imaging or monitoring the percentage of human CD45+ cells in the peripheral blood.
-
Record the survival of the mice in each treatment group.
-
-
Data Analysis: Analyze the tumor growth inhibition and survival data. Kaplan-Meier survival curves are typically used to represent survival data.
Visualizing Downstream Effects and Experimental Workflows
LSD1 Inhibition Signaling Pathway
Caption: Mechanism of DDP-38003 action on the LSD1 pathway.
Experimental Workflow for Validating Downstream Effects
Caption: Workflow for assessing DDP-38003's downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to DDP-38003 Trihydrochloride for Preclinical Leukemia Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DDP-38003 trihydrochloride with other prominent Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. The information is intended to facilitate informed decisions in preclinical research and drug development for leukemia therapies. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). In many forms of acute myeloid leukemia (AML), LSD1 is overexpressed and contributes to a block in cellular differentiation, promoting leukemogenesis. DDP-38003 has demonstrated potent and selective inhibition of LSD1, leading to anti-leukemic activity in preclinical models.[1][2]
Comparative Performance of LSD1 Inhibitors
The following tables provide a comparative overview of this compound and other notable LSD1 inhibitors that have been evaluated in preclinical or clinical settings for hematological malignancies.
Table 1: Biochemical Potency Against LSD1
| Compound | Type | IC50 (nM) | Notes |
| DDP-38003 | Reversible | 84[1][2] | Orally active. |
| Iadademstat (ORY-1001) | Irreversible | ~18[3] | In clinical trials for AML and solid tumors. |
| Bomedemstat (IMG-7289) | Irreversible | N/A | In clinical trials for myeloid malignancies. |
| GSK2879552 | Irreversible | ~24 | Has been evaluated in AML and SCLC models. |
| Pulrodemstat (CC-90011) | Reversible | 0.25 | In clinical trials for SCLC. |
| SP2509 (Seclidemstat) | Reversible | 13 | Has been studied in Ewing sarcoma and AML. |
Note: IC50 values can vary depending on the specific assay conditions and should be used for relative comparison.
Table 2: In Vitro Cellular Activity in Leukemia Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
| DDP-38003 | THP-1 | Colony Formation | Inhibition | More active than its 1R, 2S analogue[1][2] |
| DDP-38003 | THP-1 | Differentiation | Increased CD86 expression | Induces differentiation[1][2] |
| Iadademstat (ORY-1001) | MLL-AF9 cells | Differentiation | Increased CD11b expression | Time and dose-dependent induction. |
| GSK2879552 | SKM-1 | Differentiation | Increased CD86 & CD11b | EC50 values of 13 nM and 7 nM, respectively. |
| Pulrodemstat (CC-90011) | THP-1 | Differentiation | Increased CD11b expression | EC50 of 7 nM. |
| SP2509 | AML cells | Apoptosis | Induction | Induces apoptosis. |
Table 3: In Vivo Efficacy in Mouse Models of Leukemia
| Compound | Mouse Model | Dosing Regimen | Key Outcome |
| DDP-38003 | Leukemia model in CD-1 mice | 11.25 and 22.50 mg/kg, p.o., 3 days/week for 3 weeks | 35% and 62% increased survival, respectively[1] |
| DDP-38003 + Retinoic Acid | Leukemia model | N/A | Median survival of 70 days (vs. 37 days with DDP-38003 alone and 21 days for control)[3] |
| Iadademstat (ORY-1001) | Rodent leukemia xenografts | N/A | Reduction of tumor growth correlated with differentiation biomarkers. |
| GSK2879552 | MLL-AF9 AML model | N/A | Significantly prolonged median survival. |
| SP2509 | Primary human AML xenograft | 15 mg/kg, i.p., twice weekly | Dramatically improved survival. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols include essential control experiments for robust and reliable data.
KDM1A/LSD1 Biochemical Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against recombinant KDM1A/LSD1 enzyme.
Methodology (Amplex Red Assay):
-
Reagents: Recombinant human KDM1A/LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent, and assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., DDP-38003) and control inhibitors.
-
In a 96-well plate, add the KDM1A/LSD1 enzyme to wells containing the inhibitor dilutions and pre-incubate.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add HRP and Amplex Red to the reaction mixture.
-
Incubate at 37°C. The hydrogen peroxide produced as a byproduct of the demethylation reaction is used by HRP to oxidize Amplex Red to the fluorescent product, resorufin.
-
Measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Control Experiments:
-
Negative Control: Vehicle (e.g., DMSO) treated enzyme to determine 0% inhibition.
-
Positive Control: A known KDM1A/LSD1 inhibitor (e.g., Tranylcypromine) to confirm assay performance.
-
No Enzyme Control: To measure background fluorescence.
-
No Substrate Control: To ensure the signal is dependent on the enzymatic reaction.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of test compounds on leukemia cell lines.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Plate leukemia cells (e.g., THP-1) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle-treated control (100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration to determine the GI50/IC50 value.
-
Control Experiments:
-
Negative Control: Vehicle (e.g., DMSO) treated cells.
-
Positive Control: A known cytotoxic agent for the specific cell line.
-
Blank: Medium only wells for background luminescence.
Cell Differentiation Assay (Flow Cytometry)
Objective: To evaluate the ability of test compounds to induce differentiation in leukemia cells.
Methodology (CD86 Expression in THP-1 cells):
-
Cell Treatment: Culture THP-1 cells and treat with various concentrations of the test compound or controls for a specified duration (e.g., 48-72 hours).
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a fluorescently conjugated anti-CD86 antibody or an isotype control antibody on ice for 30 minutes in the dark.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter.
-
Analyze the percentage of CD86-positive cells and the mean fluorescence intensity (MFI).
-
Control Experiments:
-
Negative Control: Untreated or vehicle-treated THP-1 cells.
-
Positive Control: Phorbol 12-myristate 13-acetate (PMA) to induce macrophage-like differentiation.
-
Isotype Control: A non-specific antibody of the same isotype and fluorescent conjugate to control for non-specific antibody binding.
In Vivo Leukemia Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of test compounds in a mouse model of leukemia.
Methodology:
-
Cell Implantation: Inject human leukemia cells (e.g., MV4-11) intravenously or subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor burden by bioluminescence imaging (if cells are luciferase-tagged) or by monitoring for signs of disease progression.
-
Randomization and Treatment: Once the leukemia is established, randomize mice into treatment groups. Administer the test compound (e.g., DDP-38003 via oral gavage) and controls according to a predetermined dosing schedule.
-
Efficacy Assessment:
-
Monitor animal survival and body weight.
-
Measure tumor volume (for subcutaneous models) with calipers.
-
Assess leukemia engraftment in peripheral blood, bone marrow, and spleen by flow cytometry for human CD45+ cells at the end of the study.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and analyze for statistical significance.
-
Compare tumor growth inhibition between treatment and control groups.
-
Control Experiments:
-
Vehicle Control Group: Mice treated with the same vehicle used to dissolve the test compound.
-
Positive Control Group (Optional): Mice treated with a standard-of-care agent for AML (e.g., Cytarabine).
Signaling Pathways and Experimental Workflows
Visual representations of the KDM1A/LSD1 signaling pathway and a general experimental workflow are provided below using Graphviz.
Caption: KDM1A/LSD1 Signaling Pathway in Leukemia.
Caption: General Experimental Workflow for Preclinical Evaluation.
References
Safety Operating Guide
Proper Disposal of DDP-38003 Trihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for DDP-38003 trihydrochloride, a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).
While this compound is classified as not a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance.[1] The primary directive for disposal is to act in accordance with all applicable country, federal, state, and local regulations.[1]
Chemical and Safety Data Summary
| Identifier | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C21H29Cl3N4O | [1][2] |
| Molecular Weight | 459.84 g/mol | [1][2] |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Disposal Recommendation | Dispose in accordance with prevailing country, federal, state, and local regulations. | [1] |
Standard Disposal Protocol
In the absence of specific federal or institutional guidelines for this compound, a conservative approach adhering to standard laboratory practices for non-hazardous chemical waste is recommended.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
Step 2: Waste Segregation
-
Solid Waste: Collect un-used or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: For solutions of this compound, consult your institution's chemical hygiene plan. Typically, small quantities of non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water, but this is highly dependent on local regulations. It is often preferable to collect liquid waste in a designated, labeled container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be disposed of as solid chemical waste.
Step 3: Labeling and Storage
-
Clearly label the waste container with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) office.
-
Store the waste container in a designated, secure area away from incompatible materials pending pickup by your institution's hazardous waste management service.
Step 4: Documentation and Pickup
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
-
Schedule a waste pickup with your institution's EHS office.
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Ensure Personal Safety: Wear appropriate personal protective equipment, including a self-contained breathing apparatus if necessary.[1]
-
Ventilate the Area: Ensure adequate ventilation to avoid the inhalation of dust or aerosols.[1]
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up:
-
For solid spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent.
First Aid Procedures
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Handling Guidance for DDP-38003 Trihydrochloride
Researchers and laboratory personnel must adhere to stringent safety protocols when handling DDP-38003 trihydrochloride to ensure personal safety and maintain experimental integrity. While this compound is not classified as a hazardous substance or mixture, proper personal protective equipment (PPE) and handling procedures are essential to minimize exposure risk.[1] This guide provides a comprehensive overview of the necessary PPE, operational plans, and disposal considerations.
Personal Protective Equipment (PPE) Recommendations
The consistent use of appropriate PPE is the first line of defense against potential laboratory hazards. For this compound, the following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Prevents accidental contact of the compound with the eyes. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene, or latex). | Protects the skin from direct contact with the substance. |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation. A NIOSH-approved respirator may be necessary for large spills or when generating dust. | Minimizes the risk of inhaling fine particles, especially in poorly ventilated areas. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[1]
-
Dispensing: When weighing or transferring the solid compound, take care to avoid the formation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Spill Management: In the event of a spill, wear full protective equipment, including respiratory protection if dust is generated.[1] Absorb spills with an inert material and place in a sealed container for disposal.
Disposal Plan: Contaminated materials and waste should be handled as chemical waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed waste container.
-
Chemical Waste: Unused this compound and solutions should be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
